Product packaging for (2R)-Methylmalonyl-CoA(Cat. No.:)

(2R)-Methylmalonyl-CoA

Cat. No.: B1216496
M. Wt: 867.6 g/mol
InChI Key: MZFOKIKEPGUZEN-AGCMQPJKSA-N
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Description

Significance of Methylmalonyl-Coenzyme A in Intermediary Metabolism

The significance of methylmalonyl-CoA in intermediary metabolism lies in its position as a convergence point for several catabolic pathways. It is the product of the breakdown of various molecules, including odd-chain fatty acids, the amino acids isoleucine, valine, methionine, and threonine, and even cholesterol. wikipedia.orgwikipedia.orgnewenglandconsortium.orgmhmedical.com The formation of methylmalonyl-CoA from these diverse sources highlights its importance in ensuring that the carbon skeletons of these molecules can be efficiently utilized for energy production.

The conversion of methylmalonyl-CoA to succinyl-CoA is catalyzed by the enzyme methylmalonyl-CoA mutase, which requires adenosylcobalamin, a form of vitamin B12, as a cofactor. wikipedia.orgmedlineplus.govnih.gov This reaction is a reversible isomerization. nih.govnih.gov The product, succinyl-CoA, can then enter the TCA cycle to be further oxidized, contributing to the generation of ATP, the main energy currency of the cell. medlineplus.govtaylorandfrancis.com The importance of this pathway is underscored by the serious metabolic disorder known as methylmalonic acidemia, which results from a deficiency in methylmalonyl-CoA mutase activity. klarity.healthtaylorandfrancis.com

Overview of Metabolic Pathways Involving Methylmalonyl-Coenzyme A

Propionate (B1217596), a three-carbon carboxylic acid, is metabolized in the body through a pathway that centrally involves methylmalonyl-CoA. Propionyl-CoA, the activated form of propionate, is generated from the catabolism of several sources, including odd-chain fatty acids and certain amino acids. nih.govwikipedia.org The enzyme propionyl-CoA carboxylase, which is dependent on the cofactor biotin (B1667282), catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. nih.govdroracle.aimedlink.com This reaction requires bicarbonate and ATP. droracle.ai

The resulting D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. klarity.healthnih.gov It is this L-isomer that serves as the substrate for methylmalonyl-CoA mutase, which, as previously mentioned, converts it to succinyl-CoA for entry into the TCA cycle. wikipedia.orgloinc.org This pathway is not only crucial for energy production but also for the detoxification of propionate, as its accumulation can be toxic to cells. rockefeller.edu

The breakdown of branched-chain amino acids (BCAAs) is another significant source of propionyl-CoA, and therefore, methylmalonyl-CoA.

The catabolism of isoleucine generates both acetyl-CoA and propionyl-CoA. wikipedia.orgloinc.org Through a series of enzymatic reactions, the carbon skeleton of isoleucine is cleaved, yielding these two products. The propionyl-CoA produced then enters the same metabolic fate as described in the propionate metabolism section, being converted to methylmalonyl-CoA and subsequently to succinyl-CoA. libretexts.org This allows for the complete oxidation of the isoleucine backbone for energy.

The degradation of valine also leads to the formation of propionyl-CoA. taylorandfrancis.comwikipedia.org The catabolic pathway for valine involves several enzymatic steps that ultimately convert its carbon skeleton into propionyl-CoA. libretexts.org This propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, integrating its carbon atoms into the central metabolic machinery of the cell. taylorandfrancis.comlibretexts.org

The catabolism of the amino acids methionine and threonine also contributes to the pool of propionyl-CoA in the body. wikipedia.orgwikipedia.org The breakdown pathways of these amino acids generate intermediates that are ultimately converted to propionyl-CoA. wikidoc.org This propionyl-CoA then follows the established route through methylmalonyl-CoA to succinyl-CoA, providing another avenue for these amino acids to be utilized for energy generation via the TCA cycle. taylorandfrancis.comlibretexts.orgwikidoc.org

Key Enzymes in Methylmalonyl-CoA Metabolism

EnzymeFunctionCofactor(s)
Propionyl-CoA Carboxylase Catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. nih.govdroracle.aiBiotin, ATP, Bicarbonate droracle.ai
Methylmalonyl-CoA Epimerase Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA. klarity.healthnih.gov
Methylmalonyl-CoA Mutase Catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.govAdenosylcobalamin (Vitamin B12) wikipedia.orgmedlineplus.gov

Metabolic Sources of Propionyl-CoA Leading to Methylmalonyl-CoA Formation

SourceDescription
Odd-Chain Fatty Acids Oxidation of fatty acids with an odd number of carbon atoms yields acetyl-CoA and one molecule of propionyl-CoA. wikipedia.orgwikipedia.org
Isoleucine Catabolism of this branched-chain amino acid produces both acetyl-CoA and propionyl-CoA. wikipedia.orgloinc.org
Valine Degradation of this branched-chain amino acid results in the formation of propionyl-CoA. taylorandfrancis.comwikipedia.org
Methionine The breakdown of this essential amino acid generates intermediates that are converted to propionyl-CoA. wikipedia.orgwikipedia.org
Threonine Catabolism of this amino acid also contributes to the cellular pool of propionyl-CoA. wikipedia.orgwikipedia.org
Cholesterol The degradation of the cholesterol side chain can produce propionyl-CoA. wikipedia.orgwikipedia.org

Odd-Chain Fatty Acid Oxidation

The catabolism of fatty acids with an odd number of carbon atoms is a significant source of methylmalonyl-CoA. nih.govwikipedia.org In contrast to the beta-oxidation of even-chain fatty acids, which exclusively yields acetyl-CoA, the final round of beta-oxidation of an odd-chain fatty acid produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govwikipedia.orgsketchy.com

This three-carbon propionyl-CoA molecule cannot directly enter the TCA cycle. Instead, it is channeled into the pathway leading to succinyl-CoA. wikipedia.orgsketchy.com The process involves three key enzymatic steps:

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the addition of a carboxyl group from bicarbonate to the alpha-carbon of propionyl-CoA. wikipedia.orgwikipedia.org This ATP-dependent reaction forms D-methylmalonyl-CoA. nih.govdroracle.ai

Epimerization: Methylmalonyl-CoA epimerase facilitates the isomerization of the D-methylmalonyl-CoA to its L-stereoisomer. wikipedia.orgebi.ac.uk

Isomerization: L-methylmalonyl-CoA is then converted to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. wikipedia.orgwikipedia.org

This pathway ensures that all carbon atoms from odd-chain fatty acids can be fully oxidized for energy production or utilized for gluconeogenesis via the TCA cycle intermediate, succinyl-CoA. wikipedia.orgsketchy.com

Cholesterol Side-Chain Catabolism

The breakdown of cholesterol is another metabolic process that contributes to the cellular pool of propionyl-CoA, and subsequently, methylmalonyl-CoA. taylorandfrancis.comnih.gov While the steroid ring structure degradation is complex, the catabolism of the aliphatic side chain of cholesterol through a process akin to β-oxidation yields both acetyl-CoA and propionyl-CoA. nih.govnih.gov

In certain organisms, such as Mycobacterium tuberculosis, the ability to metabolize host-derived cholesterol is crucial for survival and virulence. nih.govnih.govpnas.org The catabolism of the cholesterol side chain in these bacteria generates propionyl-CoA, which is then shunted into the methylmalonyl pathway. nih.govnih.gov This allows the carbon from cholesterol to be assimilated into central metabolism, providing both energy and building blocks for biosynthesis. pnas.org The flux of propionyl-CoA from cholesterol degradation into the methylmalonyl-CoA pathway has been shown to be significant enough to alter the biosynthesis of other cellular lipids. nih.gov

Interconnections with the Tricarboxylic Acid (TCA) Cycle

The metabolic pathway culminating in the conversion of methylmalonyl-CoA to succinyl-CoA represents a vital link to the tricarboxylic acid (TCA) cycle. wikipedia.orgresearchgate.net This connection is anaplerotic, meaning it serves to replenish the intermediates of the cycle that may be withdrawn for other biosynthetic purposes. researchgate.netnih.gov

Succinyl-CoA is a direct intermediate of the TCA cycle, situated between α-ketoglutarate and succinate (B1194679). britannica.com By converting methylmalonyl-CoA into succinyl-CoA, the cell effectively channels carbon atoms from the degradation of odd-chain fatty acids, specific amino acids, and cholesterol into this central metabolic hub. wikipedia.orgtaylorandfrancis.com This allows for their complete oxidation to CO2 to generate ATP, or their use in gluconeogenesis. wikipedia.orgsketchy.com

Data Tables

Table 1: Metabolic Precursors of Methylmalonyl-CoA

Precursor CategorySpecific MoleculesMetabolic PathwayReference(s)
Amino Acids Isoleucine, Valine, Methionine, ThreonineAmino Acid Catabolism wikipedia.orgmedlineplus.govtaylorandfrancis.comnih.gov
Fatty Acids Odd-Chain Fatty AcidsBeta-Oxidation nih.govwikipedia.orgsketchy.com
Lipids CholesterolSide-Chain Catabolism taylorandfrancis.commedchemexpress.comnih.gov

Table 2: Key Enzymes in the Propionyl-CoA to Succinyl-CoA Pathway

EnzymeSubstrateProductRequired CofactorReference(s)
Propionyl-CoA Carboxylase Propionyl-CoAD-Methylmalonyl-CoABiotin (Vitamin B7), ATP wikipedia.orgnih.govsketchy.com
Methylmalonyl-CoA Epimerase D-Methylmalonyl-CoAL-Methylmalonyl-CoANone wikipedia.orgnih.govebi.ac.uk
Methylmalonyl-CoA Mutase L-Methylmalonyl-CoASuccinyl-CoAAdenosylcobalamin (Vitamin B12) wikipedia.orgwikipedia.orgmedlineplus.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40N7O19P3S B1216496 (2R)-Methylmalonyl-CoA

Properties

Molecular Formula

C25H40N7O19P3S

Molecular Weight

867.6 g/mol

IUPAC Name

(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1

InChI Key

MZFOKIKEPGUZEN-AGCMQPJKSA-N

SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

coenzyme A, methylmalonyl-
methylmalonyl CoA
methylmalonyl-coenzyme A

Origin of Product

United States

Enzymology of Methylmalonyl Coenzyme a Transformation

Methylmalonyl-Coenzyme A Mutase (MMUT/MCM)

Methylmalonyl-coenzyme A mutase (E.C. 5.4.99.2), also known as MCM, is a mitochondrial enzyme that plays a pivotal role in cellular metabolism. wikipedia.orgwikiwand.comwikipedia.org In humans, this enzyme is encoded by the MUT gene. wikipedia.orgwikiwand.com Its primary function is to catalyze the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.govnih.gov This reaction is essential for channeling metabolites from the breakdown of molecules like isoleucine, valine, methionine, threonine, thymine, and odd-chain fatty acids into the TCA cycle for energy production. wikipedia.org

Reaction Mechanism and Catalytic Cycle

The catalytic activity of methylmalonyl-CoA mutase is dependent on the vitamin B12 derivative, adenosylcobalamin (AdoCbl), which acts as a crucial cofactor. nih.govnih.gov The reaction proceeds through a sophisticated free radical mechanism. nih.gov

The isomerization of methylmalonyl-CoA to succinyl-CoA is a rearrangement reaction involving the interchange of a hydrogen atom and the carbonyl-CoA group on adjacent carbon atoms. researchgate.net The process is initiated by the homolytic cleavage of the cobalt-carbon bond in the AdoCbl cofactor, which generates a highly reactive 5'-deoxyadenosyl radical and the Co(II) form of cobalamin. researchgate.netebi.ac.ukyoutube.com

The subsequent steps of the catalytic cycle are outlined below:

StepDescription
1. Radical Generation The Co-C bond of the AdoCbl cofactor undergoes homolysis, forming an adenosyl radical and Co(II). ebi.ac.uk
2. Hydrogen Abstraction The adenosyl radical abstracts a hydrogen atom from the methyl group of the methylmalonyl-CoA substrate. ebi.ac.ukyoutube.com
3. Substrate Radical Rearrangement The resulting substrate radical rearranges, leading to the migration of the thioester group. ebi.ac.uk
4. Hydrogen Re-abstraction The rearranged product radical abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the adenosyl radical. ebi.ac.uk
5. Cofactor Reformation The adenosyl radical recombines with Co(II) to reform the AdoCbl cofactor, completing the catalytic cycle. ebi.ac.uk

This radical-mediated mechanism has been supported by electron paramagnetic resonance (EPR) spectroscopy, which detected a radical pair intermediate during the enzyme's turnover. researchgate.net

Adenosylcobalamin is indispensable for the function of methylmalonyl-CoA mutase. futurekind.com It serves as the source of the initial free radical necessary to initiate the isomerization reaction. nih.govconsensus.app The enzyme facilitates the cleavage of the Co-C bond in AdoCbl, a bond that is otherwise stable in solution. wikipedia.org This catalytic power is attributed to the enzyme's ability to create a specific microenvironment that destabilizes the Co-C bond upon substrate binding. The cobalt atom in the cobalamin cofactor cycles between the Co(III) and Co(II) oxidation states during the reaction. wikipedia.org

Enzyme Structure and Function

The structure of methylmalonyl-CoA mutase has been extensively studied, particularly the enzyme from Propionibacterium freudenreichii var. shermanii, which has provided significant insights into its function. nih.govnih.gov

Methylmalonyl-CoA mutase exists as a homodimer in the mitochondrial matrix. wikipedia.org In some archaea, the enzyme is a heterotetramer composed of two large and two small subunits. nih.gov The active site is located within a (β/α)8 TIM-barrel domain of each monomer. nih.gov Each monomer of the homodimer binds one molecule of AdoCbl. doccheck.com The active site contains a binding region for the cobalt of adenosylcobalamin. wikipedia.org A key feature of the active site is a conserved histidine residue (His610 in P. shermanii) that acts as an axial ligand to the cobalt atom, encouraging the formation of the active Co(II) species. ebi.ac.uk

Active Site ComponentFunction
TIM-barrel domain Houses the substrate-binding site. nih.gov
Cobalamin-binding domain Binds the AdoCbl cofactor.
His610 (in P. shermanii) Acts as an axial ligand to the cobalt atom, facilitating Co-C bond homolysis. ebi.ac.uk
Tyrα89 (in P. shermanii) Contributes to the stereochemical selectivity for (2R)-methylmalonyl-CoA. acs.orgnih.gov

Significant conformational changes occur within the enzyme upon substrate binding. nih.gov In the absence of a substrate, the TIM-barrel domain is in an "open" conformation, allowing solvent access to the active site. nih.gov The binding of the substrate, methylmalonyl-CoA, induces a "closed" conformation where the barrel closes around the substrate, effectively burying the active site. nih.gov This conformational change is crucial for catalysis as it displaces the adenosyl group of the cofactor from the cobalt atom, positioning it to initiate the radical reaction. nih.gov X-ray crystal structures have shown that once the substrate is bound, the enzyme-substrate interactions remain relatively constant throughout the rearrangement reaction. acs.orgnih.gov

Enzyme StateConformation of TIM-barrelActive Site Accessibility
Substrate-free OpenAccessible to solvent nih.gov
Substrate-bound ClosedBuried nih.gov

Kinetic Parameters and Enzyme Regulation

The catalytic efficiency and regulation of methylmalonyl-CoA mutase are governed by its kinetic properties and its response to various cellular factors.

Methylmalonyl-CoA mutase (MUT) is an adenosylcobalamin (AdoCbl)-dependent enzyme that catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. nih.govwikipedia.org The enzyme's catalytic activity can be described by standard Michaelis-Menten kinetics. The Michaelis constant (K_M) reflects the affinity of the enzyme for its substrate or cofactor, while the maximum velocity (V_max) represents the maximum rate of reaction at saturating substrate concentrations. The turnover number (k_cat) indicates the number of substrate molecules converted to product per enzyme active site per unit of time.

Studies on recombinant human MUT have determined the kinetic parameters for its substrates. For the wild-type enzyme, the K_M for adenosylcobalamin (AdoCbl) has been reported to be approximately 4.7 nM. nih.gov Inherited mutations in the MUT gene can significantly alter these kinetic parameters, leading to the metabolic disorder methylmalonic aciduria. nih.govwikipedia.org For instance, certain missense mutations have been shown to dramatically increase the K_M for AdoCbl by 40- to 900-fold, indicating a significantly reduced affinity for the cofactor. nih.gov The V_max values for these mutant enzymes can also vary widely, ranging from less than 1% to nearly 100% of the activity of the wild-type enzyme. nih.gov

Table 1: Kinetic Parameters of Wild-Type and Mutant Methylmalonyl-CoA Mutase (MUT)
Enzyme VariantK_M for AdoCbl (Relative to Wild-Type)V_max (Percentage of Wild-Type)Reference
Wild-Type1x (approx. 4.7 nM)100% nih.gov
G94V Mutant~40-fold increase~100% nih.gov
Y231N Mutant~900-fold increase~6% nih.gov
G717V Mutant>1000-fold increase~20% nih.govnih.gov
R369H Mutant~90-fold increase~0.2% nih.gov

The catalytic function of methylmalonyl-CoA mutase is sensitive to various physical and chemical factors. Like most enzymes, its activity is influenced by temperature and pH, with optimal ranges that support its conformational stability and catalytic efficiency.

Enzyme activity is also regulated by the presence of inhibitors. Human methylmalonyl-CoA mutase can be inhibited by various substrate, intermediate, and product analogs. nih.gov Studies have shown that compounds such as ethylmalonyl-CoA, cyclopropylcarbonyl-CoA carboxylate, and methylenecyclopropylacetyl-CoA act as reversible, mixed inhibitors with respect to the substrate, methylmalonyl-CoA. nih.gov This mixed inhibition indicates that these molecules can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov For example, ethylmalonyl-CoA can also function as a poor alternate substrate, being metabolized to methylsuccinyl-CoA. nih.govnih.gov

Accessory Proteins and Cofactor Homeostasis

The stability and activity of methylmalonyl-CoA mutase (MUT) are critically dependent on a sophisticated network of accessory proteins that manage the homeostasis of its essential cofactor, adenosylcobalamin (AdoCbl).

The protein encoded by the MMAA gene plays a crucial role as a chaperone for the MUT enzyme. nih.govmapmygenome.in MMAA is a G-protein that binds and hydrolyzes GTP to regulate its interaction with MUT. mapmygenome.innih.gov Its functions are multifaceted:

Cofactor Delivery and Loading : MMAA acts as a G-protein chaperone that facilitates the delivery of the AdoCbl cofactor from the MMAB enzyme to MUT. mapmygenome.innih.gov This process is dependent on GTP, with MMAA favoring association with the apoenzyme (cofactor-free) form of MUT to allow for the transfer of AdoCbl. wikipedia.org

Enzyme Protection and Reactivation : MMAA helps to stabilize the MUT enzyme and protect it from inactivation. medlineplus.govmedlineplus.gov During the catalytic cycle, the AdoCbl cofactor can become oxidatively damaged. MMAA promotes the exchange of the damaged cofactor for a new, functional AdoCbl molecule in a GTP-dependent manner, thereby reactivating the enzyme. wikipedia.orgmapmygenome.in

Gatekeeping Role : By modulating the conformation of MUT, MMAA functions as a "gatekeeper," orchestrating the loading and off-loading of the AdoCbl cofactor. nih.gov This ensures that only the active form of the cofactor is assembled into the MUT holoenzyme.

The MMAB gene encodes the enzyme ATP:cob(I)alamin adenosyltransferase, which is located in the mitochondria. medlineplus.govmedlineplus.gov This enzyme, also known as MMAB, catalyzes the final step in the synthesis of the AdoCbl cofactor. genecards.orgnih.gov After a reduced form of vitamin B12, cob(I)alamin, is transported into the mitochondrial matrix, the MMAB enzyme transfers an adenosyl group from ATP to the cobalt ion of cobalamin, forming adenosylcobalamin (AdoCbl). medlineplus.govmedlineplus.gov

Beyond its synthetic role, studies indicate that MMAB is directly involved in delivering the newly synthesized AdoCbl to the MUT apoenzyme. nih.govmedlineplus.govmedlineplus.gov The transfer of AdoCbl from MMAB to MUT is a gated process, stimulated by ATP binding to MMAB and mediated by the chaperone protein MMAA. nih.govnih.gov

The journey of vitamin B12 (cobalamin) from dietary intake to its final destination as a cofactor for mitochondrial MUT is a complex, multi-step process. After cellular uptake via endocytosis, cobalamin is released from lysosomes into the cytosol. taylorandfrancis.comashpublications.org Here, it undergoes processing by various proteins, including the product of the MMACHC gene, which yields a reduced intermediate, cob(II)alamin. nih.gov

This reduced cobalamin species is then transported across the outer and inner mitochondrial membranes into the matrix. medlink.com Inside the mitochondria, the final steps of cofactor synthesis and delivery occur. The MMAB enzyme converts the cobalamin into its active form, AdoCbl. medlineplus.gov This active cofactor is then delivered to the MUT enzyme in a carefully orchestrated process chaperoned by the MMAA protein, which uses the energy from GTP hydrolysis to ensure the proper assembly and maintenance of the functional MUT holoenzyme. nih.govnih.gov

Methylmalonyl-Coenzyme A Epimerase (MCEE)

Methylmalonyl-CoA epimerase (MCEE), also referred to as methylmalonyl-CoA racemase, is a crucial enzyme in the metabolic pathway that degrades odd-chain fatty acids and the amino acids valine, isoleucine, and methionine. ebi.ac.ukresearchgate.netnih.gov Encoded by the MCEE gene in humans, this mitochondrial matrix protein addresses a key stereochemical issue in the conversion of propionyl-CoA to succinyl-CoA. wikipedia.org Propionyl-CoA carboxylase produces (S)-methylmalonyl-CoA (also referred to as the D-form), whereas the subsequent enzyme in the pathway, methylmalonyl-CoA mutase, is stereospecific for the (R)-methylmalonyl-CoA (or L-form) isomer. wikipedia.orgwikipedia.orgresearchgate.net MCEE catalyzes the vital interconversion between these two stereoisomers, ensuring a continuous flow through the metabolic pathway. researchgate.net

The primary function of Methylmalonyl-CoA Epimerase is to catalyze the reversible epimerization at the C-2 carbon of methylmalonyl-CoA, interconverting the (S)- and (R)-stereoisomers. nih.govwikipedia.orgebi.ac.uk The reaction can be summarized as:

(S)-methylmalonyl-CoA ⇌ (R)-methylmalonyl-CoA

This stereochemical inversion is essential because methylmalonyl-CoA mutase, the next enzyme in the catabolic pathway, exclusively utilizes the (R)-isomer as its substrate to produce succinyl-CoA. nih.govwikipedia.org The product of the preceding enzyme, propionyl-CoA carboxylase, is (S)-methylmalonyl-CoA. wikipedia.orgwikipedia.org MCEE thus acts as a bridge, rectifying the stereochemistry to allow the metabolic pathway to proceed. The enzyme is often incorrectly termed a "racemase"; it is an epimerase because the coenzyme A moiety contains other stereocenters, meaning the D- and L-forms are not mirror images (enantiomers) of each other. wikipedia.org

The catalytic mechanism of MCEE involves a general acid-base catalysis model. researchgate.netnih.gov The enzyme abstracts a proton from the α-carbon of one stereoisomer of methylmalonyl-CoA, which results in the formation of a resonance-stabilized carbanion or enolate intermediate. ebi.ac.ukwikipedia.org This intermediate is planar, having lost its chiral center. The subsequent reprotonation of this intermediate on the opposite face of the α-carbon yields the other stereoisomer. wikipedia.org

Structural and modeling studies have identified two glutamate (B1630785) residues as the likely catalytic bases essential for the epimerization reaction. researchgate.netnih.gov These glutamates are positioned to facilitate the proton abstraction and donation steps. nih.gov The crystal structure of MCEE from Propionibacterium shermanii reveals that the monomer folds into two tandem βαβββ modules, which form a deep cleft where the active site is located. nih.govcell.com This cleft houses a binding site for a divalent metal ion, such as Co²⁺, which is believed to stabilize the enolate intermediate formed during catalysis. ebi.ac.ukresearchgate.netnih.govcell.com

Key Properties of Methylmalonyl-Coenzyme A Epimerase (MCEE)
PropertyDescriptionReferences
EC Number5.1.99.1 wikipedia.org
FunctionCatalyzes the reversible interconversion of (S)-methylmalonyl-CoA and (R)-methylmalonyl-CoA. researchgate.net
Human GeneMCEE, located on chromosome 2p13. wikipedia.org
Cellular LocationMitochondrial matrix. wikipedia.org
Catalytic MechanismGeneral acid-base catalysis involving a resonance-stabilized enolate intermediate. wikipedia.orgresearchgate.netnih.gov
Key Active Site ResiduesTwo glutamate residues are proposed as the essential catalytic bases. researchgate.netnih.gov
Cofactor RequirementRequires a divalent metal ion (e.g., Co²⁺) for stabilization of the intermediate. ebi.ac.ukresearchgate.netnih.govcell.com

Propionyl-Coenzyme A Carboxylase (PCC)

Propionyl-CoA carboxylase (PCC) is a mitochondrial enzyme that plays a critical role in the metabolism of several compounds. wikipedia.orgdroracle.ai It catalyzes the first committed step in the pathway that converts propionyl-CoA to succinyl-CoA. nih.govnih.gov Propionyl-CoA itself is a product of the catabolism of various substances, including odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine. nih.govnih.govdroracle.ai The enzyme is a member of the biotin-dependent carboxylase family. wikipedia.org

Propionyl-CoA + ATP + HCO₃⁻ ⇌ (S)-Methylmalonyl-CoA + ADP + Pi

The catalytic process occurs in two distinct half-reactions that take place at separate active sites within the enzyme's structure. ebi.ac.uk

Carboxylation of Biotin (B1667282): In the first step, the biotin carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of the N1 atom of the biotin ring, using bicarbonate as the substrate. This forms carboxybiotin. nih.govebi.ac.uk

Carboxyl Transfer: The carboxylated biotin, attached to the biotin carboxyl carrier protein (BCCP) domain, translocates to the second active site. Here, the carboxyltransferase (CT) domain transfers the carboxyl group from carboxybiotin to the α-carbon of propionyl-CoA, generating (S)-methylmalonyl-CoA and regenerating the biotin cofactor. ebi.ac.uk

The action of Propionyl-CoA Carboxylase is the direct and sole route for the synthesis of methylmalonyl-CoA from propionyl-CoA in this metabolic pathway. droracle.ai By catalyzing the addition of a carboxyl group to propionyl-CoA, PCC produces the specific stereoisomer (S)-methylmalonyl-CoA. wikipedia.org This product is the substrate for the next enzyme in the sequence, methylmalonyl-CoA epimerase. wikipedia.orgdroracle.ai Therefore, PCC activity is the essential initiating step that commits propionyl-CoA to its catabolic fate via methylmalonyl-CoA and ultimately succinyl-CoA. The efficiency of this enzymatic step is crucial for preventing the toxic accumulation of propionyl-CoA and its metabolites. nih.gov

Characteristics of Propionyl-Coenzyme A Carboxylase (PCC)
CharacteristicDescriptionReferences
EC Number6.4.1.3 wikipedia.org
FunctionCatalyzes the biotin- and ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.
StructureA large, hetero-dodecameric (α6β6) protein complex. nih.govwikipedia.org
SubunitsAlpha (PCCA) and Beta (PCCB) subunits. nih.gov
Alpha Subunit RoleContains the biotin carboxylase (BC) and biotin carboxyl carrier protein (BCCP) domains.
Beta Subunit RoleContains the carboxyltransferase (CT) active site. ebi.ac.uk
CofactorsBiotin (covalently bound), ATP, Mg²⁺. nih.govdroracle.aiebi.ac.uk
SubstratesPropionyl-CoA, Bicarbonate (HCO₃⁻), ATP. nih.govdroracle.ai
Product(S)-Methylmalonyl-CoA. wikipedia.org

Genetic and Molecular Basis of Methylmalonyl Coenzyme a Metabolism Disorders

Mutations in Genes Affecting Cobalamin Metabolism (cblA, cblB, cblC, cblD, cblX, etc.)

A significant subset of methylmalonic acidemia cases is not caused by mutations in the MMUT gene itself, but rather by defects in the complex intracellular pathway that converts dietary vitamin B12 (cobalamin) into its active coenzyme form, adenosylcobalamin (AdoCbl). rbmb.net AdoCbl is an indispensable cofactor for MCM, and its deficiency leads to a functional impairment of the enzyme, even if the MCM protein itself is structurally normal. mdpi.com These disorders are classified into different complementation groups, designated cblA, cblB, cblC, cblD, and cblX, among others, each corresponding to a specific gene defect. sci-hub.serbmb.net

Mutations in the "cbl" genes disrupt the synthesis of AdoCbl at various stages, primarily within the mitochondria where MCM is located.

cblA (MMAA gene): The MMAA gene encodes a protein that is thought to function as a chaperone, protecting the MCM enzyme and assisting in the proper loading of AdoCbl. pnas.orgresearchgate.net Mutations in MMAA lead to a reduced ability to synthesize AdoCbl and maintain MCM in its active, cofactor-bound state. rbmb.netnih.gov This results in isolated methylmalonic aciduria that is often responsive to vitamin B12 therapy. nih.gov

cblB (MMAB gene): The MMAB gene encodes the enzyme ATP:cob(I)alamin adenosyltransferase, which catalyzes the final step in AdoCbl synthesis—the transfer of an adenosyl group from ATP to reduced cobalamin. tumorportal.orgnih.gov Mutations in MMAB directly block the production of AdoCbl, leading to isolated methylmalonic aciduria. nih.govrbmb.net The response to vitamin B12 in cblB is generally poorer than in cblA. nih.gov

cblC (MMACHC gene): This is the most common of the intracellular cobalamin metabolism disorders. mums.ac.ir The MMACHC gene product is involved in an early step of cobalamin processing in the cytoplasm, which is required for the synthesis of both AdoCbl (in the mitochondria) and another coenzyme, methylcobalamin (B1676134) (in the cytoplasm). medlineplus.govnih.gov Therefore, mutations in MMACHC lead to a combined methylmalonic aciduria and homocystinuria, as the functions of both MCM and methionine synthase are impaired. frontiersin.orgfrontiersin.org

cblD (MMADHC gene): The MMADHC gene product is also involved in the early processing of cobalamin and appears to direct it towards either AdoCbl or methylcobalamin synthesis. healthday.comuniprot.org Depending on the location of the mutation within the MMADHC gene, patients can present with isolated methylmalonic aciduria, isolated homocystinuria, or the combined form. uniprot.orgoup.com

cblX (HCFC1 gene): This X-linked disorder is caused by mutations in the HCFC1 gene, which encodes a transcriptional co-regulator. medlineplus.govscielo.br The HCFC1 protein helps regulate the expression of the MMACHC gene. oup.com Mutations in HCFC1 lead to reduced MMACHC expression, resulting in a cblC-like phenotype of combined methylmalonic aciduria and homocystinuria. medlineplus.govoup.com

DisorderGeneProtein FunctionConsequence of MutationBiochemical Phenotype
cblAMMAAMitochondrial protein involved in AdoCbl synthesis and MCM chaperone. pnas.orgresearchgate.netImpaired synthesis of AdoCbl. rbmb.netnih.govIsolated methylmalonic aciduria. researchgate.net
cblBMMABATP:cob(I)alamin adenosyltransferase, catalyzes the final step of AdoCbl synthesis. tumorportal.orgnih.govBlock in the final step of AdoCbl synthesis. nih.govIsolated methylmalonic aciduria. researchgate.net
cblCMMACHCCytoplasmic protein for early cobalamin processing. medlineplus.govnih.govDeficient synthesis of both AdoCbl and methylcobalamin. mums.ac.irnih.govCombined methylmalonic aciduria and homocystinuria. frontiersin.org
cblDMMADHCCytoplasmic protein involved in cobalamin trafficking. healthday.comuniprot.orgVariable defects in AdoCbl and/or methylcobalamin synthesis. uniprot.orgoup.comCombined, or isolated MMA, or isolated homocystinuria. oup.com
cblXHCFC1Transcriptional co-regulator for MMACHC. oup.comReduced expression of MMACHC, leading to deficient AdoCbl and methylcobalamin. medlineplus.govoup.comCombined methylmalonic aciduria and homocystinuria. medlineplus.gov

The defects in cobalamin metabolism indirectly but profoundly impact the activity of the MCM enzyme. Even with a normal MMUT gene, the absence or severe deficiency of the AdoCbl cofactor renders the MCM apoenzyme catalytically inactive. cambridge.org This leads to the accumulation of methylmalonyl-CoA, which is then hydrolyzed to methylmalonic acid, producing the characteristic biochemical abnormality of these disorders. cambridge.org

The responsiveness of these disorders to vitamin B12 therapy is directly related to the underlying genetic defect. In disorders like cblA, where the block in AdoCbl synthesis is partial, providing high doses of vitamin B12 can increase the intracellular concentration of cobalamin and drive the residual pathway activity, leading to increased AdoCbl production and improved MCM function. nih.gov In contrast, for defects where a critical enzymatic step is completely blocked (e.g., severe cblB mutations) or where the processing machinery is fundamentally impaired (e.g., cblC), the response to vitamin B12 may be limited or absent. nih.govelsevier.es Thus, the study of these genetic pathways is crucial for both diagnosis and for predicting the potential efficacy of therapeutic interventions.

MCEE Gene Mutations and Epimerase Deficiency

Methylmalonyl-CoA epimerase deficiency is a rare, autosomal recessive metabolic disorder caused by mutations in the MCEE gene, located on chromosome 2p13. wikipedia.orgnih.gov This gene provides the instructions for producing the enzyme methylmalonyl-CoA epimerase (MCE), which functions within the mitochondria. wikipedia.orgmedlineplus.gov The MCE enzyme plays a crucial role in the breakdown pathway of certain amino acids (isoleucine, methionine, threonine, and valine), odd-chain fatty acids, and cholesterol. wikipedia.orgnih.govgenecards.org Specifically, it catalyzes the reversible conversion (epimerization) of D-methylmalonyl-CoA to L-methylmalonyl-CoA. medlineplus.govmedlineplus.govmdpi.com L-methylmalonyl-CoA is the direct substrate for the enzyme methylmalonyl-CoA mutase, which converts it to succinyl-CoA, a compound that can then enter the Krebs cycle for energy production. mdpi.commdpi.com

Mutations in the MCEE gene lead to the production of an epimerase enzyme with little to no function. medlineplus.govmedlineplus.gov This functional deficiency disrupts the normal metabolic pathway, causing a buildup of D-methylmalonyl-CoA, which is then hydrolyzed to methylmalonic acid. tubitak.gov.tr Consequently, individuals with MCEE deficiency present with mild to moderate methylmalonic aciduria, characterized by elevated levels of methylmalonic acid in the body fluids. genecards.orgnih.gov Other accumulated metabolites can include methylcitrate, 3-hydroxypropionate (B73278), and propionylcarnitine (B99956). nih.govresearchgate.net

The clinical presentation of MCEE deficiency is variable, ranging from asymptomatic individuals to those with significant neurological symptoms. nih.govresearchgate.net Reported symptoms in affected individuals include metabolic acidosis, developmental delay, feeding difficulties, hypotonia, seizures, and coma. wikipedia.orgscienceopen.com However, the signs and symptoms are typically milder than those observed in methylmalonic acidemia caused by mutations in other genes, such as MMUT. medlineplus.govmedlineplus.gov This milder phenotype may be partly explained by the existence of an alternative pathway for the conversion of propionyl-CoA to succinyl-CoA that does not involve methylmalonyl-CoA epimerase, allowing for some residual production of succinyl-CoA. medlineplus.govmedlineplus.gov

Research has identified several specific mutations in the MCEE gene responsible for epimerase deficiency. biorxiv.orgpreventiongenetics.com The most frequently reported mutation is a nonsense mutation, c.139C>T (p.Arg47*), which leads to a premature stop codon and a truncated, non-functional protein. mdpi.comresearchgate.netbiorxiv.org This mutation has been found in a homozygous state in the majority of diagnosed patients. nih.govmdpi.com Other mutations include missense mutations and splicing mutations that impair the enzyme's structure and function. scienceopen.combiorxiv.org

Table 1: Documented Mutations in the MCEE Gene and their Consequences

Mutation ClassificationSpecific MutationConsequenceReported Phenotype
Nonsense c.139C>T (p.Arg47*)Results in a truncated, inactive MCEE protein. mdpi.com This is the most common mutation. researchgate.netpreventiongenetics.comVariable, from asymptomatic to metabolic acidosis and neurological symptoms. nih.govscienceopen.com
Missense c.158T>G (p.Ile53Arg)This novel mutation is thought to disrupt the dimeric assembly of the enzyme. researchgate.netbiorxiv.orgAssociated with methylmalonic aciduria. researchgate.netbiorxiv.org
Missense p.Lys60GlnFunctional analysis has been conducted, but its precise defect is not fully clear from structural mapping alone. biorxiv.orgpreventiongenetics.comAssociated with methylmalonic aciduria. preventiongenetics.com
Missense p.Arg143CysThe variant protein has greatly reduced activity and altered unfolding kinetics compared to the wild type. nih.govpreventiongenetics.comIdentified in patients with methylmalonic aciduria. preventiongenetics.com
Splicing c.379-644A>GA novel intronic splicing mutation that disrupts normal RNA processing. scienceopen.comPatient presented with severe metabolic acidosis and mild hyperammonemia. scienceopen.com
Frameshift c.419delA (p.Lys140fs)A novel deletion causing a frameshift and a premature stop codon. mdpi.comIdentified in an adult patient with Parkinson's, dementia, and stroke. mdpi.com

Genetic Heterogeneity in Methylmalonic Acidemia: Molecular Basis

Methylmalonic acidemia (MMA) is not a single genetic disorder but a group of genetically heterogeneous inherited conditions. tubitak.gov.trmedlineplus.gov This heterogeneity means that mutations in several different genes can lead to the characteristic accumulation of methylmalonic acid. medlineplus.govfrontiersin.org These disorders are broadly classified into two categories: isolated methylmalonic acidemias and combined methylmalonic acidemias, based on whether the metabolic disturbance is restricted to the accumulation of methylmalonic acid or also involves homocystinuria. nih.govnih.gov All forms of isolated MMA are inherited in an autosomal recessive pattern. nih.govwikipedia.org

The molecular basis for this heterogeneity lies in the complexity of the metabolic pathway that converts propionyl-CoA to succinyl-CoA. This pathway requires not only the primary enzyme, methylmalonyl-CoA mutase (MCM), but also its essential cofactor, adenosylcobalamin (AdoCbl), and the enzyme methylmalonyl-CoA epimerase (MCE). nih.govnih.govrbmb.net Defects in any of the genes responsible for these components can disrupt the pathway and cause MMA. tubitak.gov.trigenomix.net

Isolated Methylmalonic Acidemias: In these disorders, the enzymatic defect is specific to the propionate (B1217596) breakdown pathway, leading solely to the accumulation of methylmalonic acid and related metabolites. medlineplus.govfrontiersin.org

MMUT : Mutations in the MMUT gene are the most common cause of isolated MMA, accounting for over 60% of cases. medlineplus.govwikipedia.org This gene encodes the mitochondrial enzyme methylmalonyl-CoA mutase. tellmegen.com Mutations can lead to a complete absence of enzyme activity (mut⁰) or a reduced level of activity (mut⁻). medlineplus.govrbmb.net The mut⁰ form is typically the most severe, presenting in early infancy with life-threatening metabolic crises. medlineplus.govlabcorp.com

MMAA and MMAB : These genes are involved in the synthesis of the AdoCbl cofactor. rbmb.netgenome.gov The MMAA gene product is thought to be involved in the proper function of methylmalonyl-CoA mutase, possibly by assisting with the loading of AdoCbl onto the mutase enzyme. nih.govgenome.gov The MMAB gene encodes ATP:cob(I)alamin adenosyltransferase, an enzyme that catalyzes a final step in the synthesis of AdoCbl. nih.govrbmb.netsci-hub.se Mutations in these genes (cblA and cblB types, respectively) prevent the mutase enzyme from functioning correctly due to a lack of its cofactor. genome.govsci-hub.se

MMADHC : Variants in this gene can cause the cblD type of MMA (specifically, cblD variant 2), which is a form of isolated methylmalonic aciduria. tubitak.gov.trmedlineplus.govwikipedia.org

MCEE : As described in the previous section, mutations in this gene cause methylmalonyl-CoA epimerase deficiency, typically a milder form of isolated MMA. medlineplus.govwikipedia.org

Combined Methylmalonic Acidemia and Homocystinuria: In these disorders, a defect in an early step of intracellular cobalamin (vitamin B12) processing affects the synthesis of both adenosylcobalamin (AdoCbl) and methylcobalamin (MeCbl). medlineplus.govclinicaltrials.gov This results in the combined accumulation of methylmalonic acid (due to impaired MCM activity) and homocysteine (due to impaired methionine synthase activity). medlineplus.gov Genes associated with these combined forms include MMACHC (cblC type), MMADHC (cblD type), LMBRD1 (cblF type), and ABCD4 (cblJ type). nih.govmedlineplus.gov

Table 2: Genetic Basis of Methylmalonic Acidemia

GeneDisorder TypeOMIM NumberProtein ProductFunction of Protein
MMUT Isolated MMA (mut⁰, mut⁻)251000Methylmalonyl-CoA mutaseCatalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgtellmegen.com
MMAA Isolated MMA (cblA)251100MMAA proteinInvolved in the synthesis of adenosylcobalamin and the proper function of the mutase enzyme. nih.govgenome.gov
MMAB Isolated MMA (cblB)251110ATP:cob(I)alamin adenosyltransferaseCatalyzes a final step in the synthesis of the cofactor adenosylcobalamin. nih.govsci-hub.se
MCEE Isolated MMA (epimerase deficiency)251120Methylmalonyl-CoA epimeraseCatalyzes the conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA. wikipedia.orgmedlineplus.gov
MMADHC Isolated MMA (cblD, variant 2) or Combined MMA and Homocystinuria (cblD)277410MMADHC proteinInvolved in intracellular cobalamin metabolism, affecting synthesis of AdoCbl and/or MeCbl. wikipedia.orgmedlineplus.gov
MMACHC Combined MMA and Homocystinuria (cblC)277400MMACHC proteinInvolved in early intracellular processing of vitamin B12. medlineplus.govfrontiersin.org
LMBRD1 Combined MMA and Homocystinuria (cblF)277380LMBRD1 proteinA lysosomal membrane protein involved in the transport of vitamin B12 out of the lysosome. medlineplus.gov
ABCD4 Combined MMA and Homocystinuria (cblJ)614857ABCD4 proteinA lysosomal membrane protein that works with LMBRD1 in vitamin B12 transport. medlineplus.gov
HCFC1 Combined MMA and Homocystinuria (cblX)309541Host cell factor C1A transcriptional co-regulator that affects the expression of the MMACHC gene. wikipedia.orgmedlineplus.gov

Compound Names Mentioned

3-hydroxypropionate

Adenosylcobalamin

Cholesterol

D-methylmalonyl-CoA

Homocysteine

Isoleucine

L-carnitine

L-methylmalonyl-CoA

Malonic acid

Methionine

Methylcobalamin

Methylcitrate

Methylmalonic acid

Propionylcarnitine

Propionyl-CoA

Succinyl-CoA

Threonine

Valine

Vitamin B12

Pathophysiological Mechanisms Associated with Methylmalonyl Coenzyme a Dysregulation

Accumulation of Methylmalonyl-Coenzyme A and Related Metabolites

A primary consequence of impaired methylmalonyl-CoA mutase activity is the buildup of its substrate, methylmalonyl-CoA, and a subsequent accumulation of related metabolic precursors. medlink.com This accumulation is the starting point for the widespread metabolic disturbances seen in disorders like methylmalonic acidemia (MMA).

In a healthy metabolic state, methylmalonyl-CoA is converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. nih.govklarity.health When this conversion is blocked due to deficient methylmalonyl-CoA mutase, methylmalonyl-CoA accumulates within the mitochondria. klarity.health This excess methylmalonyl-CoA is then hydrolyzed to methylmalonic acid, leading to its massive accumulation in tissues and bodily fluids. nih.govmedlink.com

The metabolic block also causes a retrograde accumulation of propionyl-coenzyme A (propionyl-CoA), the precursor to methylmalonyl-CoA. nih.govnewenglandconsortium.org Propionyl-CoA is derived from the catabolism of several essential amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol. nih.govnewenglandconsortium.org Consequently, individuals with methylmalonyl-CoA dysregulation exhibit significantly elevated levels of both methylmalonic acid and propionyl-CoA. nih.govresearchgate.net

Table 1: Key Metabolites Accumulated in Methylmalonyl-CoA Dysregulation

MetaboliteReason for AccumulationPrimary Consequence
Methylmalonyl-Coenzyme ADeficient activity of methylmalonyl-CoA mutase prevents its conversion to succinyl-CoA. klarity.healthSubstrate for the formation of toxic methylmalonic acid and inhibitor of various mitochondrial enzymes. nih.govklarity.health
Propionyl-Coenzyme ARetrograde accumulation due to the block at methylmalonyl-CoA mutase. nih.govServes as a substrate for the formation of secondary toxic metabolites like 2-methylcitrate and 3-hydroxypropionate (B73278). nih.govmdpi.com
Methylmalonic AcidHydrolysis of excess methylmalonyl-CoA. nih.govA key pathological marker, contributing to metabolic acidosis and exhibiting direct neurotoxic effects. nih.govklarity.health

The excess propionyl-CoA that accumulates is shunted into alternative metabolic pathways, leading to the synthesis of atypical, secondary metabolites. nih.govmedlink.com One such metabolite is 2-methylcitrate, which is formed when propionyl-CoA condenses with oxaloacetate in a reaction catalyzed by citrate (B86180) synthase. mdpi.com Normally, this enzyme uses acetyl-CoA to form citrate, a key step in the TCA cycle.

Molecular Mechanisms of Mitochondrial Dysfunction

The accumulation of methylmalonyl-CoA and its derivatives exerts a profound and detrimental effect on mitochondrial function. nih.govtandfonline.com Mitochondria are central to cellular energy production, and their impairment is a key factor in the pathophysiology of methylmalonic acidemia.

There is substantial evidence indicating that the accumulated metabolites in methylmalonyl-CoA dysregulation directly impair the mitochondrial respiratory chain, also known as the electron transport chain (ETC). nih.govmdpi.com This impairment hinders the process of oxidative phosphorylation, leading to decreased ATP production. nih.govmdpi.com Research in both animal models and human patients has demonstrated a notable reduction in the activity of cytochrome c oxidase (Complex IV) of the respiratory chain. nih.govnih.gov This inhibition of the ETC is a significant contributor to the energy deficit observed in affected individuals. nih.gov

The TCA cycle is a critical metabolic pathway for cellular energy production, and its proper functioning relies on the replenishment of its intermediates, a process known as anaplerosis. Methylmalonyl-CoA dysregulation disrupts TCA cycle anaplerosis through at least two major mechanisms.

Firstly, the primary enzymatic block prevents the conversion of methylmalonyl-CoA to succinyl-CoA, thereby depriving the TCA cycle of a key anaplerotic substrate. nih.govwikipedia.orgresearchgate.net Secondly, the accumulated methylmalonyl-CoA acts as an inhibitor of pyruvate (B1213749) carboxylase, an enzyme that catalyzes the conversion of pyruvate to oxaloacetate, another crucial TCA cycle intermediate. nih.gov This inhibition further depletes the pool of TCA cycle intermediates, severely compromising the cycle's capacity and leading to a state of energy deficiency. researchgate.netmdpi.com The formation of 2-methylcitrate also sequesters oxaloacetate, further contributing to the disruption of the TCA cycle. nih.gov

Table 2: Mechanisms of Mitochondrial Dysfunction in Methylmalonyl-CoA Dysregulation

MechanismDescriptionKey Findings/Research
Impairment of Respiratory ChainAccumulated metabolites inhibit the activity of electron transport chain complexes, leading to reduced ATP synthesis. mdpi.comStudies have shown diminished activity of cytochrome c oxidase (Complex IV) in liver extracts from mouse models and patients with methylmalonic acidemia. nih.govnih.gov
Disruption of TCA Cycle AnaplerosisThe metabolic block prevents the formation of succinyl-CoA, and accumulated methylmalonyl-CoA inhibits pyruvate carboxylase, depleting TCA cycle intermediates. nih.govwikipedia.orgThe lack of succinyl-CoA production and the inhibition of oxaloacetate formation from pyruvate lead to a dysfunctional TCA cycle and energy deficiency. nih.govnih.gov
Increased Oxidative StressMitochondrial dysfunction leads to the overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. nih.govmdpi.comResearch indicates increased ROS generation and reduced levels of the antioxidant glutathione (B108866) in affected tissues, contributing to cellular damage. nih.govnih.govnih.gov

The dysfunctional mitochondrial respiratory chain becomes a significant source of reactive oxygen species (ROS). nih.govmdpi.com When the electron flow through the ETC is inhibited, electrons can leak and prematurely react with oxygen to form superoxide (B77818) and other harmful ROS. This overproduction of ROS leads to a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed. uzh.chmdpi.com

One of the key cellular antioxidants, glutathione, has been found to be depleted in tissues affected by methylmalonic acidemia. nih.govnih.gov This reduction in antioxidant defense, coupled with increased ROS production, results in oxidative damage to lipids, proteins, and DNA, contributing significantly to the cellular and tissue injury observed in these disorders. nih.govnih.gov The excess methylmalonyl-CoA itself can also contribute to oxidative stress by inhibiting pathways necessary for glutathione synthesis. wikipedia.org

Aberrant Acylation: Methylmalonylation of Proteins

A key pathophysiological mechanism emerging from methylmalonyl-CoA accumulation is the aberrant post-translational modification (PTM) of proteins, a process termed methylmalonylation. oaanews.org In conditions like methylmalonic acidemia (MMA), the surplus of mitochondrial methylmalonyl-CoA creates an environment ripe for the non-enzymatic acylation of lysine (B10760008) residues on various proteins. nih.gov This novel PTM is a disease-specific characteristic that significantly contributes to the disorder's pathology. nih.govnih.gov

Researchers have identified a broad landscape of aberrantly methylmalonylated proteins in liver tissues from both human patients with MMA and mouse models of the disease. nih.gov Using techniques such as immunoprecipitation with antibodies that recognize methylmalonyl-lysine followed by tandem mass spectrometry, scientists have pinpointed numerous affected proteins. nih.govgoogle.com

These modifications are heavily enriched on mitochondrial and metabolic regulatory proteins. nih.gov Gene ontology analysis of the identified proteins reveals that pathways known to be dysregulated in MMA are significantly impacted. nih.gov Key protein targets of methylmalonylation include enzymes involved in the urea (B33335) cycle, the Krebs cycle, amino acid metabolism, and mitochondrial DNA maintenance. nih.govnih.gov

A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) on hepatic extracts from MMA mouse models identified several specific proteins that undergo both malonylation and methylmalonylation. google.com

Table 1: Examples of Identified Methylmalonylated Proteins in MMA Models This table is interactive. You can sort and filter the data.

Protein Function/Pathway Reference
CPS1 (Carbamoyl-phosphate synthetase 1) Urea Cycle; Nitrogen Metabolism nih.gov, google.com
GCSH (Glycine cleavage system H protein) Glycine (B1666218) Cleavage Pathway nih.gov, google.com
IDH2 (Isocitrate Dehydrogenase 2) Krebs Cycle google.com
MDH2 (Malate Dehydrogenase 2) Krebs Cycle google.com
DLST (Dihydrolipoamide S-Succinyltransferase) Krebs Cycle google.com
ACO2 (Aconitase 2) Krebs Cycle google.com
OGDH (Oxoglutarate Dehydrogenase) Krebs Cycle google.com
GLUD1 (Glutamate Dehydrogenase 1) Amino Acid Metabolism nih.gov, google.com
TFAM (Mitochondrial Transcription Factor A) mtDNA Replication and Stability nih.gov, google.com
POLRMT (Mitochondrial RNA Polymerase) mtDNA Transcription nih.gov

| SIRT5 (Sirtuin 5) | Deacylase Enzyme | nih.gov, google.com |

Source: Data compiled from multiple research studies. nih.govgoogle.com

The primary enzyme responsible for reversing this aberrant acylation is Sirtuin 5 (SIRT5), a mitochondrial sirtuin. nih.govnih.gov Biochemical studies have established that SIRT5 possesses demethylmalonylation activity, alongside its known roles in demalonylation and desuccinylation. nih.govgoogle.comnih.gov SIRT5 acts as a crucial "editor" of the mitochondrial proteome, removing methylmalonyl groups from lysine residues and restoring protein function. nih.govoaanews.org

However, in the context of MMA, the function of SIRT5 itself is compromised. nih.gov SIRT5 protein levels are significantly reduced in the liver tissues of MMA patients and mouse models. nih.gov Furthermore, SIRT5 itself becomes a target of methylmalonylation, which inhibits its enzymatic deacylase activity. nih.govgoogle.com This creates a vicious cycle: the accumulation of methylmalonyl-CoA leads to the modification and inhibition of the very enzyme that should counteract it, resulting in an ever-increasing burden of protein hyperacylation. nih.gov Genetic studies in mice have confirmed the importance of SIRT5; crossing MMA model mice with mice lacking SIRT5 resulted in more severe disease symptoms, including increased global methylmalonylation and higher blood ammonia (B1221849) levels. nih.gov

The widespread methylmalonylation of proteins has profound functional consequences, directly contributing to the clinical manifestations of methylmalonyl-CoA dysregulation. nih.gov This modification can alter a protein's structure, charge, and function, most often leading to the inhibition of enzymatic activity. oaanews.org

Interference with Other Cellular Pathways

The accumulation of methylmalonyl-CoA and the subsequent protein methylmalonylation directly interfere with other essential cellular pathways, notably the urea cycle and the glycine cleavage system. nih.gov

Hyperammonemia, a common and life-threatening complication of MMA, is a direct consequence of urea cycle inhibition. klarity.healthresearchgate.net The primary mechanism is the inhibition of Carbamoyl-phosphate synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle. nih.govresearchgate.net Research has shown that methylmalonyl-CoA itself can inhibit N-acetylglutamate synthase (NAGS), an enzyme that produces a required activator for CPS1. mdpi.com

More directly, studies have confirmed that CPS1 is a major target of methylmalonylation. nih.govgoogle.com This aberrant acylation of CPS1 is known to inhibit its enzymatic activity, severely impeding the liver's ability to detoxify ammonia into urea. wikipedia.orggoogle.com The functional impairment of CPS1 due to methylmalonylation provides a direct molecular link between the accumulation of methylmalonyl-CoA and the resulting hyperammonemia. nih.govnih.gov

Patients with organic acidemias, including MMA, often exhibit hyperglycinemia (elevated glycine levels). nih.gov The molecular mechanism behind this was unclear for decades but has now been linked to the methylmalonylation of components of the glycine cleavage system (GCS). nih.gov The GCS is a multi-enzyme complex responsible for the degradation of glycine.

Studies have identified that Glycine Cleavage System H protein (GCSH) is a target for methylmalonylation. nih.govgoogle.com This modification is believed to inhibit the function of GCSH, which plays a critical role in the GCS complex. nih.govresearchgate.net The resulting impairment of the glycine cleavage pathway leads to the accumulation of glycine in the body, explaining the hyperglycinemia observed in these patients. nih.gov

Autophagy and Lysosomal Dysfunction

Recent research has illuminated a significant connection between methylmalonyl-CoA mutase (MUT) deficiency and the impairment of autophagy and lysosomal function. nih.govmdpi.com Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, a critical mechanism for maintaining cellular homeostasis. Lysosomes are the primary degradative compartments within the cell, playing a central role in the autophagic process.

In the context of methylmalonic acidemia (MMA), a disease characterized by MUT deficiency, studies have demonstrated profound alterations in both the morphology and functionality of lysosomes. nih.govdntb.gov.ua Cellular models of MMA and patient-derived fibroblasts exhibit enlarged lysosomal vacuoles with diminished degradative capabilities. nih.govresearchgate.net This dysfunction appears to stem from an impairment in the fusion of autophagosomes with lysosomes, a crucial step in the autophagic pathway. nih.gov The accumulation of upstream metabolites, rather than methylmalonyl-CoA itself, is thought to trigger these defects. Evidence suggests that targeting the accumulation of propionate (B1217596), a precursor to methylmalonyl-CoA, can rescue the observed lysosomal abnormalities in MUT-deficient cells. nih.gov

Molecular Mechanisms of Neurometabolic Perturbations

The neurological manifestations of methylmalonyl-CoA dysregulation are a hallmark of conditions like methylmalonic acidemia and are a major contributor to the morbidity and mortality associated with these disorders. medscape.comnih.gov The underlying molecular mechanisms are complex and involve a combination of direct toxic effects of accumulated metabolites and a severe energy deficit in the brain.

Direct Effects of Metabolite Accumulation on Neural Cells

The accumulation of methylmalonyl-CoA and its derivative, methylmalonic acid (MMA), exerts direct toxic effects on various neural cells, including neurons and glial cells. medscape.com One of the primary mechanisms of this neurotoxicity is the disruption of myelin, the protective sheath that insulates nerve fibers and is essential for rapid nerve impulse conduction. Methylmalonyl-CoA can be mistakenly incorporated into the fatty acid synthesis pathway instead of malonyl-CoA, leading to the production of abnormal, branched-chain fatty acids. klarity.health These aberrant fatty acids disrupt the normal structure of the myelin sheath, leading to demyelination of neurons in the brain, spinal cord, and peripheral nerves. klarity.health

Energy Deficiencies in Brain Tissue

A critical consequence of methylmalonyl-CoA dysregulation is a profound energy deficit within the brain. klarity.health The conversion of methylmalonyl-CoA to succinyl-CoA is a vital anaplerotic reaction, meaning it replenishes intermediates of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), the central hub of cellular energy production. mdpi.com When this conversion is blocked, the Krebs cycle is deprived of a key substrate, leading to reduced activity and a subsequent decrease in the production of ATP, the cell's primary energy currency. klarity.health

The brain is an organ with exceptionally high energy demands, making it particularly vulnerable to disruptions in energy metabolism. The globus pallidus, a structure in the basal ganglia, is often one of the first and most severely affected brain regions in methylmalonic acidemia, a vulnerability attributed to its high sensitivity to mitochondrial dysfunction. nih.gov

The accumulation of methylmalonic acid further exacerbates this energy crisis by directly inhibiting key enzymes involved in cellular respiration. Notably, methylmalonic acid inhibits succinate (B1194679) dehydrogenase (Complex II) of the mitochondrial respiratory chain, further impairing the cell's ability to generate ATP. nih.govzju.edu.cn This inhibition of mitochondrial function is a central factor in the neurodegeneration observed in methylmalonic acidemia. nih.gov The resulting energy failure contributes to the wide range of neurological symptoms seen in patients, including lethargy, seizures, and developmental delay. klarity.health

Table 1: Research Findings on the Pathophysiological Effects of Methylmalonyl-CoA Dysregulation

Pathophysiological Effect Key Research Findings Affected Cellular Component/Process Primary Metabolite(s) Implicated References
Autophagy and Lysosomal Dysfunction Impaired autophagosome-lysosome fusion, enlarged lysosomes with low degradative capacity. Autophagy pathway, Lysosomes Propionate nih.gov, mdpi.com
Demyelination Incorporation of abnormal branched-chain fatty acids into the myelin sheath. Myelin Sheath Methylmalonyl-CoA klarity.health
Direct Neurotoxicity Impaired oxidative metabolism, neuronal apoptosis, oxidative stress, neuroinflammation, DNA damage. Neurons, Glial Cells Methylmalonic Acid medscape.com, frontiersin.org
Energy Deficiency Reduced Krebs cycle activity due to lack of succinyl-CoA. Krebs Cycle (TCA Cycle) Methylmalonyl-CoA klarity.health, mdpi.com
Mitochondrial Dysfunction Inhibition of succinate dehydrogenase (Complex II) in the respiratory chain. Mitochondria Methylmalonic Acid nih.gov, zju.edu.cn, nih.gov

Advanced Research Methodologies and Model Systems in Methylmalonyl Coenzyme a Studies

In Vitro Enzyme Activity Assays and Kinetic Characterization

In vitro assays are crucial for quantifying the activity of enzymes that metabolize methylmalonyl-CoA, primarily methylmalonyl-CoA mutase (MMUT). These assays allow for the precise characterization of enzyme kinetics, providing insights into catalytic efficiency and the impact of mutations.

The activity of MMUT, which catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, is measured using several established methods. nih.gov These techniques are vital for diagnosing conditions like methylmalonic acidemia and for fundamental research into enzyme function. researchgate.netrbmb.net

Spectrophotometric Assays: These methods often employ a coupled enzyme system. biorxiv.orgbevital.no For instance, the activity of MMUT can be linked to NADH-dependent dehydrogenases. researchgate.netuib.no In one common setup, the product succinyl-CoA is converted to succinate (B1194679) and CoA by thiokinase; the released CoA is then detected spectrophotometrically using dithionitrobenzoate (DTNB). biorxiv.orgbiorxiv.org While applicable to crude cell homogenates, the availability of coupling enzymes can sometimes be a limitation. bevital.nouib.no

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a widely used, non-radioactive method for directly measuring MMUT activity. researchgate.netrbmb.net This technique separates the substrate, methylmalonyl-CoA, from the product, succinyl-CoA, on a reverse-phase column, allowing for their quantification. uib.nonih.gov HPLC assays are considered simple, reliable, and highly reproducible, making them a method of choice over more laborious radiometric assays. rbmb.net More recently, ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for even greater precision and sensitivity in determining succinyl-CoA levels, proving useful for detailed MMUT activity analysis in patient-derived lymphocytes. nih.gov

MethodPrincipleAdvantagesLimitationsReference
Coupled Spectrophotometric AssayMMUT product (succinyl-CoA) is used in a subsequent reaction that produces a colorimetric or fluorescent signal (e.g., reduction of NAD+ or reaction with DTNB).Continuous monitoring of reaction; high throughput possible.Dependent on the availability and activity of coupling enzymes; potential for interference from other cellular components. biorxiv.orgbevital.no
High-Performance Liquid Chromatography (HPLC)Separates methylmalonyl-CoA from succinyl-CoA, allowing for direct quantification of the product.Direct, non-radioactive, reliable, and reproducible. rbmb.netRequires specialized equipment; can be more time-consuming than spectrophotometric assays for single measurements. uib.nonih.gov
Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Provides highly sensitive and specific quantification of succinyl-CoA based on its mass-to-charge ratio.High precision, sensitivity, and specificity; useful for detailed analysis in clinical samples. nih.govRequires highly specialized and expensive equipment; complex data analysis. nih.gov

Understanding the functional consequences of mutations in the MMUT gene is critical for elucidating the molecular basis of methylmalonic acidemia. By expressing mutant versions of the MMUT enzyme, researchers can perform detailed kinetic analyses to determine how specific amino acid changes affect its catalytic function. nih.govnih.gov

The key kinetic parameters analyzed are the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or turnover number (kcat). The Km often reflects the enzyme's affinity for its substrate or cofactor, while Vmax indicates the maximum rate of the reaction when the enzyme is saturated. oup.com

Studies on patient-derived mutations have shown that many variants, particularly those associated with the mut- phenotype, significantly increase the Km for the adenosylcobalamin (AdoCbl) cofactor. nih.govoup.com For example, mutations such as G94V, Y231N, R369H, G623R, and G717V have been shown to increase the Km for AdoCbl by 40- to 900-fold. nih.govoup.com In contrast, the Vmax values of these mutants can vary widely, from less than 1% to nearly 100% of the wild-type enzyme's activity. nih.govresearchgate.net This detailed kinetic characterization helps to classify mutations and correlate genotype with clinical phenotype. nih.govsci-hub.se For instance, the His244Ala mutation was found to lower the kcat by 1000-fold while leaving the Km for succinyl-CoA largely unchanged, indicating a direct role for this residue in the catalytic rearrangement. rcsb.org

MMUT Mutant VariantEffect on Km for AdoCblEffect on Vmax/kcatReference
G94VIncreased ~900-fold~0.2% of wild-type nih.govoup.com
Y231NIncreased ~40-fold~100% of wild-type nih.govoup.com
R369HIncreased ~60-fold~60% of wild-type nih.govoup.com
G623RIncreased ~120-fold~20% of wild-type nih.govoup.com
G717VIncreased ~600-fold~100% of wild-type nih.govoup.com
His244AlaKm for succinyl-CoA essentially unchangedkcat lowered ~1000-fold rcsb.org

Protein Expression, Purification, and Structural Biology

To perform detailed biochemical and structural studies, large quantities of pure and active MMUT protein are required. This is typically achieved through recombinant protein expression in heterologous systems, followed by purification and structural analysis using high-resolution techniques.

Escherichia coli (E. coli) is the most common heterologous system for producing recombinant human MMUT. nih.govoup.com The cDNA for human MMUT is cloned into an expression vector, such as pET-7 or pT7-7, which allows for high-level protein production upon induction. scispace.com A significant challenge is to ensure the protein folds correctly into a soluble and active form, as expression at 37°C often leads to insoluble aggregates. nih.gov Researchers have found that lowering the post-induction cultivation temperature to between 12°C and 16°C dramatically increases the yield of soluble, active MMUT. nih.govbiorxiv.orgnih.gov

Once expressed, the recombinant protein is purified from the E. coli lysate. A common strategy involves affinity chromatography, where a tag (e.g., a 6xHis-tag) is fused to the protein, allowing it to bind specifically to a resin like Ni-NTA. biorxiv.orgnih.govresearchgate.net Subsequent purification steps, such as gel filtration chromatography, can then be used to obtain a highly pure protein preparation. oup.com This approach has been successfully used to produce both wild-type and mutant MMUT variants for kinetic and structural studies. nih.gov

X-ray crystallography has provided invaluable, high-resolution insights into the three-dimensional structure of MMUT. The first crystal structure of MMUT was determined for the enzyme from Propionibacterium shermanii. nih.gov This structure revealed that the enzyme is a heterodimer with two main domains: an N-terminal (β/α)8 TIM barrel domain that binds the substrate and a C-terminal domain that binds the B12 cofactor. nih.gov The active site is buried deep within the enzyme, accessible only through a narrow tunnel. nih.gov

The crystal structure of human MMUT has also been solved, showing its complex with the AdoCbl cofactor and revealing how the protein environment weakens the cobalt-carbon bond to facilitate radical formation. nih.govuniprot.org Structural studies of MMUT in complex with substrates and inhibitors have further illuminated the conformational changes that occur upon substrate binding. nih.gov Additionally, crystallography has been used to visualize the structure of MMUT bound to its accessory protein MMAA, a G-protein that plays a role in cofactor delivery and enzyme reactivation. uniprot.org While X-ray crystallography has been the primary tool, cryo-electron microscopy (Cryo-EM) is an increasingly powerful technique for studying the structure of large protein complexes like the MMUT nano-assembly.

Molecular dynamics (MD) simulations are powerful computational tools that complement experimental methods. These simulations model the movements and interactions of atoms in a protein over time, providing a dynamic view of its structure and function. patsnap.com

MD simulations have been used to predict the pathogenic effects of missense mutations in the MMUT gene. mdpi.comnih.gov For example, simulations of the p.(Arg108Cys) variant predicted significant changes in the enzyme's tertiary structure, particularly in the catalytic domain and the dimerization interface, which could explain its severe clinical impact. mdpi.comnih.gov Simulations are also employed to investigate the fundamental catalytic mechanism of MMUT, such as the homolytic cleavage of the Co-C bond in the AdoCbl cofactor and the subsequent radical rearrangement of the substrate. acs.orgacs.org By modeling the interactions between the substrate and nearby amino acid residues, MD simulations can help explain the enzyme's stereoselectivity and how the protein environment lowers the activation energy of the reaction. acs.org These computational approaches are critical for interpreting experimental data and for the rational design of potential therapeutic strategies. patsnap.com

Genetic and Genomic Approaches

Genetic and genomic strategies are fundamental to understanding the inherited nature of disorders related to methylmalonyl-CoA metabolism, such as methylmalonic acidemia (MMA). These approaches allow for precise diagnosis, identification of disease-causing mutations, and the exploration of gene-based therapeutic avenues.

The diagnosis and characterization of disorders affecting methylmalonyl-CoA metabolism heavily rely on genetic testing to identify pathogenic variants in associated genes, most notably the MMUT gene, which codes for the methylmalonyl-CoA mutase enzyme. nih.govpreventiongenetics.com

Historically, Sanger sequencing was the gold standard for identifying specific gene mutations. nih.govresearchgate.net This method is still employed for targeted analysis when a specific mutation is suspected within a family. medscape.com However, the advent of Next-Generation Sequencing (NGS) has revolutionized the diagnostic process. medscape.comigenomix.com.trathenslab.gr NGS allows for the simultaneous sequencing of multiple genes, making it a highly efficient and accurate tool for diagnosing genetically heterogeneous conditions like MMA. igenomix.com.trinvitae.comresearchgate.net Gene panels that include MMUT, MMAA, MMAB, MMADHC, MCEE, and other relevant genes are now commonly used to provide a comprehensive genetic diagnosis. mayocliniclabs.comnih.gov

These sequencing technologies have been instrumental in identifying a wide array of mutations, including missense, nonsense, frameshift, and splicing variants in the MMUT gene. preventiongenetics.comresearchgate.net Furthermore, techniques like multiplex ligation-dependent probe amplification (MLPA) and analysis of copy number variations (CNV) can detect larger genomic rearrangements, such as deletions or duplications, that might be missed by standard sequencing. nih.govresearchgate.net The identification of these mutations is crucial for confirming a diagnosis, predicting disease severity, and guiding therapeutic decisions. nih.govresearchgate.net

Table 1: Comparison of Gene Sequencing Technologies in MMA Diagnosis

TechnologyDescriptionAdvantagesLimitations
Sanger Sequencing A method of DNA sequencing based on the selective incorporation of chain-terminating dideoxynucleotides by DNA polymerase. preventiongenetics.comHigh accuracy for single gene analysis. Gold standard for validating NGS findings. medscape.comLow throughput, time-consuming, and expensive for analyzing multiple genes.
Next-Generation Sequencing (NGS) High-throughput sequencing technologies that can sequence millions of DNA fragments in parallel. invitae.comEnables simultaneous analysis of multiple genes (gene panels) or the entire exome/genome. igenomix.com.trmayocliniclabs.com High diagnostic yield and efficiency. researchgate.netMay not detect all types of genomic variants, such as large deletions or duplications, without specific analysis. mayocliniclabs.comnih.gov
Multiplex Ligation-dependent Probe Amplification (MLPA) A PCR-based method to detect abnormal copy numbers of specific genomic sequences. nih.govEffective for identifying exon-level deletions and duplications. nih.govTargets predefined regions and does not provide sequence information.

Functional genomics and proteomics provide a broader understanding of how genetic defects in methylmalonyl-CoA metabolism impact cellular function. These "omics" approaches analyze the expression of genes (transcriptomics) and proteins (proteomics) on a global scale, revealing downstream consequences of enzyme deficiencies. nih.govmedrxiv.org

Proteomic analysis of patient-derived cells, such as fibroblasts, and in cellular models has identified significant alterations in protein expression. nih.govnih.gov For example, studies using label-free quantitative proteomics in MUT-knockout or silenced cell lines have revealed changes in proteins involved in:

Mitochondrial function and oxidative stress : Deficiency in methylmalonyl-CoA mutase can lead to mitochondrial dysfunction and an increase in reactive oxygen species (ROS). nih.govmdpi.com Proteomic studies have shown altered levels of proteins like manganese superoxide (B77818) dismutase and components of the electron transport chain. nih.govacs.org

Cell architecture and adhesion : Changes in proteins related to the cytoskeleton and cell adhesion have been observed, suggesting that MUT deficiency can impact cellular structure. nih.gov

Metabolism : Dysregulation of proteins involved in other metabolic pathways, such as serine and thiol metabolism (e.g., PSAT1, CBS) and lipid metabolism, has been identified. nih.govpeerj.com

Transcriptomic studies , often using RNA-sequencing, complement proteomic data by measuring changes in gene expression at the mRNA level. In MMUT-deficient models, transcriptomic analysis has confirmed the upregulation of genes associated with serine and thiol metabolism. nih.gov Integrated multi-omics approaches, combining genomics, transcriptomics, and proteomics, provide a comprehensive view of the molecular landscape in MMA, revealing dysregulation of the TCA cycle and related anaplerotic pathways. medrxiv.org These findings help to elucidate the complex pathophysiology of the disease beyond the primary enzymatic defect. nih.govmedrxiv.org

Table 2: Key Proteomic and Functional Genomic Findings in MMA Models

Omics ApproachModel SystemKey FindingsImplicated PathwaysReference
Quantitative Proteomics MUT-knockout HEK293 cellsAltered expression of proteins involved in cytoskeleton, cell adhesion, and mitochondrial processes. nih.govCell architecture, Oxidative stress, Mitochondrial function nih.gov
Proteomics & Metabolomics MMA patient fibroblasts, CRISPR-edited HEK293 cellsUpregulation of proteins and transcripts in serine synthesis and thiol metabolism (PSAT1, CBS, MPST). nih.govSerine metabolism, Thiol metabolism nih.gov
Label-Free Quantitative Proteomics MUT-silenced neuroblastoma cells (SH-SY5Y)Altered expression of proteins in mitochondrial oxido-reductive homeostasis. mdpi.comMitochondrial function, Carbohydrate metabolism, Lipid metabolism mdpi.com
Integrated Multi-Omics (Genomics, Transcriptomics, Proteomics) MMA patient fibroblasts, Mmut mouse modelDysregulation of TCA cycle and surrounding metabolic pathways, including downregulation of oxoglutarate dehydrogenase and upregulation of glutamate (B1630785) dehydrogenase. medrxiv.orgTCA cycle, Glutamine anaplerosis medrxiv.org

The monogenic nature of many disorders of methylmalonyl-CoA metabolism makes them prime candidates for gene therapy and gene editing strategies. researchgate.netnih.gov Research in this area, primarily conducted in cell culture (in vitro) and animal models, aims to restore the function of the defective metabolic pathway.

Gene therapy approaches typically involve using viral vectors, such as adeno-associated viruses (AAV) or lentiviruses, to deliver a functional copy of the mutated gene (e.g., MMUT) to affected cells. nih.govnih.govnih.gov

AAV Vectors : Systemic delivery of AAV vectors carrying the MMUT gene has shown significant promise in mouse models of MMA. nih.govnih.gov These studies have demonstrated that liver-directed gene therapy can correct the metabolic defect, reduce toxic metabolites, prevent early death, and improve growth. nih.govoaanews.org Different AAV serotypes (e.g., AAV8, AAV9, AAV44.9) are being explored for their efficiency in transducing target organs like the liver. nih.govoaanews.org

Lentiviral Vectors : Lentiviral vectors have also been used to correct methylmalonyl-CoA mutase deficiency in cellular models and are being investigated for in vivo applications. nih.govfirstwordpharma.com

mRNA Therapy : A non-viral approach involves using lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) encoding the functional enzyme. nih.govnih.gov In mouse models of MMA, systemic administration of LNP-encapsulated MMUT mRNA led to a temporary reduction in plasma methylmalonic acid levels. nih.gov

Gene editing , most notably using the CRISPR-Cas9 system, offers a way to directly correct the disease-causing mutation in the genome.

CRISPR-Cas9 in Cellular Models : The CRISPR-Cas9 system has been successfully used to create cellular models of MMA by knocking out the MUT gene in cell lines like HEK293. nih.govpeerj.comfebscongress.org These models are invaluable for studying disease mechanisms and testing therapeutic strategies.

Genome Editing for Correction : In preclinical studies, AAV vectors are being used to deliver gene editing components. One innovative strategy, known as GeneRide™, uses an AAV vector to insert a functional copy of the MMUT gene into a specific "safe harbor" locus in the genome, such as the albumin locus, using homologous recombination. nih.govphoenixbio.com This approach has shown therapeutic benefit in mouse models of MMA, with edited liver cells expressing the functional protein and expanding over time. phoenixbio.com

These advanced therapeutic approaches have demonstrated remarkable efficacy in preclinical models, providing a strong foundation for translation into clinical therapies for patients with disorders of methylmalonyl-CoA metabolism. researchgate.netphoenixbio.com

Metabolomics and Isotopic Tracing Studies

Metabolomics and isotopic tracing are powerful analytical techniques used to quantify metabolites and map their flow through metabolic pathways. These methods provide a dynamic picture of the metabolic state, revealing how cellular metabolism is rewired in response to enzymatic defects involving methylmalonyl-CoA.

The hallmark of disorders like methylmalonic acidemia is the accumulation of specific metabolites due to the block in the metabolic pathway. nih.govmdpi.com Quantitative analysis of these metabolites in biological fluids (blood, urine) and tissues is essential for diagnosis and monitoring.

Mass spectrometry (MS) , particularly when coupled with chromatography techniques like liquid chromatography (LC) or gas chromatography (GC), is the primary tool for this analysis. researchgate.netmedscape.comcreative-proteomics.com

LC-MS/MS : Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the quantitative analysis of methylmalonic acid (MMA), propionylcarnitine (B99956) (C3), and other acylcarnitines in dried blood spots for newborn screening and in plasma or serum for diagnosis. nih.govwadsworth.orgnih.gov It can also be used to measure the concentration of methylmalonyl-CoA itself within cells or tissues, although this is more technically challenging. nih.govspringernature.com

GC-MS : Gas chromatography-mass spectrometry is frequently used to measure organic acids, including MMA and methylcitrate, in urine. researchgate.netmedscape.com

Untargeted metabolomics provides a comprehensive snapshot of all detectable small molecules in a sample, allowing for the discovery of novel biomarkers and perturbed pathways. mdpi.comsciety.org In MMA patients, untargeted metabolomics has identified dysregulation in numerous pathways beyond propionate (B1217596) metabolism, including arachidonic acid, glutathione (B108866), and sphingolipid metabolism. sciety.org These studies have revealed a complex cascade of downstream metabolic abnormalities, offering deeper insights into the pathophysiology of the disease. nih.govsciety.org

Table 3: Key Metabolites Measured in MMA Diagnosis and Research

MetaboliteBiological MatrixAnalytical TechniqueSignificanceReference
Methylmalonic Acid (MMA) Urine, Plasma, SerumGC-MS, LC-MS/MSPrimary biomarker; accumulation is a hallmark of the disease. medscape.comcreative-proteomics.comnih.gov medscape.comcreative-proteomics.comnih.gov
Propionylcarnitine (C3) Dried Blood Spots, PlasmaLC-MS/MSKey marker for newborn screening; indicates a block in propionate metabolism. nih.govwadsworth.org nih.govwadsworth.org
Methylcitrate UrineGC-MSSecondary metabolite formed from propionyl-CoA accumulation. medscape.commdpi.com medscape.commdpi.com
Methylmalonyl-CoA Cells, TissuesLC-MS/MSThe direct substrate of the deficient enzyme; its accumulation drives MMA production. nih.govspringernature.com nih.govspringernature.com
Various Acylcarnitines, Amino Acids, Organic Acids Plasma, UrineUntargeted/Targeted MetabolomicsReveals broader metabolic dysregulation and novel biomarkers. peerj.comsciety.org peerj.comsciety.org

While metabolomics measures the static levels of metabolites, stable isotope labeling combined with mass spectrometry or NMR allows researchers to trace the movement of atoms through metabolic pathways, a technique known as metabolic flux analysis (MFA) . nih.govox.ac.uknih.gov This provides a dynamic view of pathway activity and how it is altered in disease states. nih.gov

In the context of methylmalonyl-CoA metabolism, stable isotope tracers like ¹³C-labeled propionate, glucose, or amino acids (e.g., valine) are introduced into cell cultures or animal models. nih.govnih.gov The labeled carbon atoms are incorporated into downstream metabolites, and the pattern of this incorporation (isotopologue distribution) is measured by MS. ox.ac.ukbiorxiv.org

This approach has yielded several key insights:

Quantifying Residual Pathway Activity : By tracing the conversion of labeled propionate to succinyl-CoA, researchers can estimate the residual flux through the methylmalonyl-CoA mutase pathway in patient cells. nih.gov

Identifying Alternative Pathways : Isotopic tracing has been used to discover and characterize alternative or "shunt" pathways for propionate metabolism. For example, studies have shown that propionyl-CoA can be condensed to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA), representing a non-oxidative fate for propionate. nih.govbiorxiv.org

Mapping Anaplerotic Rewiring : In MMA, where the anaplerotic replenishment of the TCA cycle via succinyl-CoA is impaired, MFA using ¹³C-glutamine has shown that cells compensate by increasing glutamine-derived anaplerosis to maintain TCA cycle function. medrxiv.orgmedrxiv.org This demonstrates how the metabolic network adapts to the primary defect.

Assessing Fuel Utilization : In related disorders like propionic acidemia, MFA has revealed a metabolic shift away from fatty acid oxidation towards increased glucose metabolism in cardiac cells, which may contribute to cardiac dysfunction. duke.edunih.gov

Metabolic flux analysis provides a quantitative and dynamic understanding of cellular metabolism, revealing the functional consequences of enzymatic defects and the compensatory mechanisms that cells employ to survive. nih.govmedrxiv.org

Model Organisms for Studying Methylmalonyl-Coenzyme A Metabolism

The selection of a model organism is crucial for addressing specific research questions related to methylmalonyl-CoA. Bacterial and yeast models are invaluable for pathway engineering and high-throughput screening, while invertebrate and mammalian models are essential for understanding the physiological and pathological consequences of metabolic dysregulation in a whole-organism context. grantome.com

Bacterial Models (e.g., Propionibacterium shermanii, Escherichia coli, Streptomyces)

Bacterial systems have been instrumental in elucidating the fundamental biochemistry of methylmalonyl-CoA metabolism and for engineering novel biosynthetic pathways.

Propionibacterium shermanii : This bacterium is a natural producer of propionic acid via the Wood-Werkman cycle, which involves the key enzyme methylmalonyl-CoA carboxyltransferase. aiche.org This enzyme is notable for catalyzing a carboxyl transfer between two organic molecules without the need for ATP. aiche.orggenome.jp P. shermanii has been a primary source for the isolation and characterization of enzymes involved in methylmalonyl-CoA metabolism, including methylmalonyl-CoA mutase. nih.govacs.org Metabolic engineering efforts in P. shermanii, such as the overexpression of methylmalonyl-CoA carboxyltransferase and methylmalonyl-CoA decarboxylase, have been shown to increase the yield and productivity of propionic acid. researchgate.net

Escherichia coli : As a well-characterized and genetically tractable organism, E. coli is a popular host for the heterologous production of compounds that require methylmalonyl-CoA as a precursor, such as polyketides. nih.govsemanticscholar.org Since E. coli does not naturally produce large amounts of methylmalonyl-CoA, various metabolic engineering strategies have been employed to create strains with elevated intracellular levels of this crucial intermediate. researchgate.net These strategies include the introduction of pathways from other organisms, such as the propionyl-CoA carboxylase (PCC) pathway from Streptomyces coelicolor or the methylmalonyl-CoA mutase/epimerase pathway from P. shermanii. nih.govoup.com Studies have shown that expressing the PCC pathway can lead to higher titers of polyketide products compared to the mutase pathway. nih.govsemanticscholar.org

Streptomyces : Species of Streptomyces are prolific producers of polyketide antibiotics, many of which require methylmalonyl-CoA as a building block. nih.gov Research in organisms like Streptomyces cinnamonensis and Streptomyces erythreus has been crucial for understanding the various metabolic routes that supply methylmalonyl-CoA for secondary metabolite biosynthesis. nih.govnih.gov These pathways include the carboxylation of propionyl-CoA and the isomerization of succinyl-CoA. nih.govnih.gov Studies have also investigated the role of enzymes like isobutyryl-CoA mutase and crotonyl-CoA reductase in providing precursors for methylmalonyl-CoA synthesis under specific fermentation conditions. nih.govmicrobiologyresearch.org

Yeast Models (Saccharomyces cerevisiae) for Pathway Reconstruction

Saccharomyces cerevisiae, or budding yeast, serves as a powerful eukaryotic model for reconstructing and optimizing metabolic pathways, including those for the production of methylmalonyl-CoA. While yeast does not natively possess a methylmalonyl-CoA mutase, it can be genetically engineered to produce this important precursor. nih.gov

Researchers have successfully reconstructed pathways for methylmalonyl-CoA biosynthesis in S. cerevisiae by introducing genes from bacterial sources. nih.gov For instance, the assembly of the propionyl-CoA carboxylase (PCC) pathway, involving the introduction of genes for a propionyl-CoA synthetase, a transcarboxylase subunit, and a biotin (B1667282) carrier protein, has enabled the efficient synthesis of methylmalonyl-CoA when fed propionate. nih.gov Further engineering efforts, such as the deletion of competing pathways, have been employed to increase the intracellular pool of propionyl-CoA, the direct precursor to methylmalonyl-CoA. nih.gov This has laid the groundwork for using yeast as a platform for producing complex natural products that depend on methylmalonyl-CoA. escholarship.org

In Vivo Mammalian Models (e.g., Murine Models of Methylmalonic Acidemia)

To understand the systemic effects of disordered methylmalonyl-CoA metabolism, particularly in the context of human diseases like methylmalonic acidemia (MMA), mammalian models are indispensable. grantome.com Murine models, in particular, have been developed to replicate the genetic and biochemical features of MMA. core.ac.ukplos.org

Several genetic mouse models of MMA have been created to study the pathophysiology of the disease. These models include:

Knockout Models: Mice with a complete knockout of the methylmalonyl-CoA mutase (Mut) gene have been generated. plos.orgsemanticscholar.org These Mut knockout mice typically exhibit a severe phenotype with neonatal lethality, mimicking the most severe form of human MMA. plos.orgsemanticscholar.org

Knock-in Models: To create more clinically relevant models with a range of disease severity, researchers have developed knock-in (KI) mice. core.ac.uknih.gov For example, a KI model carrying the p.Met700Lys patient mutation (p.Met698Lys in the mouse equivalent) has been generated. nih.gov These mice can be bred to be homozygous for the KI allele (KI/KI) or combined with a knockout allele (KO/KI) to produce varying degrees of enzyme deficiency. core.ac.uknih.gov

Transgenic Models: Another approach involves creating transgenic mice that carry the human MCM locus on a mouse knockout background. plos.orgnih.gov By varying the copy number of the human transgene, different levels of enzyme activity and disease severity can be achieved. plos.orgnih.gov

These models are characterized using a combination of genetic techniques (PCR, Southern blotting), and analyses of enzyme activity and protein expression. plos.orgnih.gov

The generated mouse models of MMA are extensively evaluated to confirm that they recapitulate the key features of the human disease. This evaluation includes:

Metabolite Analysis: A hallmark of MMA is the accumulation of methylmalonic acid in bodily fluids and tissues. core.ac.ukplos.org Therefore, a critical aspect of model characterization is the measurement of methylmalonic acid levels in urine, plasma, and various organs like the kidney, liver, and brain. plos.orgnih.gov Other key metabolites, such as propionylcarnitine and odd-chain fatty acids, are also quantified. core.ac.uk

Phenotypic Observation: The models are monitored for clinical signs that mirror human MMA, such as failure to thrive, reduced body size, and weight loss, particularly on a high-protein diet. core.ac.ukplos.org

Organ-Specific Pathology: Researchers investigate for evidence of organ damage commonly seen in MMA patients, including kidney dysfunction (indicated by increased plasma urea) and neurological impairment. core.ac.uk

The data gathered from these evaluations demonstrate a clear gene-dosage effect, where mice with lower residual enzyme activity (e.g., Mutko/ki) exhibit more severe biochemical and clinical phenotypes compared to those with higher activity (e.g., Mutki/ki). core.ac.uknih.gov These models have been crucial for understanding disease mechanisms and for the preclinical testing of potential therapies. plos.org

Table 1: Comparison of Biochemical Phenotypes in Murine Models of Methylmalonic Acidemia

ModelGenetic ModificationKey Biochemical FindingsReference
Mut Knockout (Mut-/-)Complete deletion of the Mut geneNeonatal lethality, massively elevated methylmalonic acid in plasma and tissues. plos.orgnih.gov
Mut Knock-in (Mutki/ki)Homozygous for p.Met698Lys mutationSurvive post-weaning, significantly elevated methylmalonic acid and propionylcarnitine levels compared to wild-type. core.ac.uknih.gov
Mut Knockout/Knock-in (Mutko/ki)One knockout allele and one p.Met698Lys knock-in alleleLower Mut activity and higher metabolite levels than Mutki/ki mice, showing a clear genetic dosage effect. core.ac.uknih.gov
Humanized Transgenic RescueHuman MCM transgene on a mouse Mut knockout backgroundPartial rescue from neonatal lethality, elevated methylmalonic acid and propionylcarnitine levels that increase with age. plos.orgsemanticscholar.org

Invertebrate Models (e.g., Caenorhabditis elegans, Zebrafish) for Disease Mechanisms

Invertebrate models offer advantages such as rapid life cycles, genetic tractability, and suitability for high-throughput screening, making them valuable tools for studying the fundamental cellular and molecular mechanisms underlying diseases of methylmalonyl-CoA metabolism. grantome.com

Caenorhabditis elegans : The nematode C. elegans has a full complement of genes homologous to the human pathway for converting propionyl-CoA to succinyl-CoA, including mmcm-1 (methylmalonyl-CoA mutase). nih.gov This has allowed for the development of the first lower metazoan model for propionate-related metabolic disorders. nih.gov Studies using C. elegans have demonstrated that a deficiency in methylmalonyl-CoA epimerase can impair the function of the methylmalonyl-CoA mutase pathway. nih.gov The worm model is also used to study the effects of vitamin B12 deficiency on metabolism and mitochondrial dynamics. pnas.orgresearchgate.net Furthermore, the natural genetic variation across different wild strains of C. elegans has been leveraged to identify genetic modifiers of propionate sensitivity, offering insights into why disease severity can vary between individuals with the same primary metabolic defect. plos.org

Zebrafish (Danio rerio) : The zebrafish is another powerful vertebrate model for studying metabolic diseases due to its genetic similarity to humans, optical transparency during development, and amenability to genetic manipulation. tandfonline.comoup.com Zebrafish models have been developed for disorders related to methylmalonyl-CoA metabolism, including methylmalonic acidemia and cblC deficiency. grantome.comtandfonline.comutep.edu A key advantage of the zebrafish model is its ability to recapitulate disease-relevant phenotypes that may not be fully observed in murine models, such as mitochondriopathy in the liver and kidney in mmut-deficient zebrafish. tandfonline.com These models are being used to investigate disease mechanisms, including the role of mitophagy, and to screen for potential therapeutic compounds. tandfonline.com

Biosynthetic Applications and Metabolic Engineering

Methylmalonyl-Coenzyme A as a Precursor in Natural Product Biosynthesis

Methylmalonyl-coenzyme A (methylmalonyl-CoA) is a crucial intermediate in primary metabolism and serves as a key building block in the biosynthesis of a wide array of valuable natural products. Its role as an extender unit in the creation of complex carbon skeletons, particularly in polyketides, makes it a significant target for metabolic engineering and industrial biotechnology.

Polyketides are a large and structurally diverse class of natural products renowned for their wide range of pharmacological activities, including antibacterial, anticancer, immunosuppressive, and antifungal properties. nih.gov These molecules are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). The fundamental mechanism of polyketide biosynthesis involves successive rounds of decarboxylative Claisen condensations, where a starter unit, typically an acyl-CoA thioester, is elongated by extender units. nih.gov

While malonyl-CoA is the most common extender unit, (2S)-methylmalonyl-CoA is the second most frequently utilized building block in polyketide biosynthesis, especially in pathways catalyzed by type I PKSs in bacteria. nih.gov Type I PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation and associated chemical modifications. rsc.org Within a module, an acyltransferase (AT) domain selects a specific extender unit, such as methylmalonyl-CoA, and loads it onto an acyl carrier protein (ACP). mdpi.com The ketosynthase (KS) domain then catalyzes the condensation of the extender unit with the growing polyketide chain. rsc.org The incorporation of a methylmalonyl-CoA unit, as opposed to a malonyl-CoA unit, introduces a methyl group onto the polyketide backbone, significantly increasing the structural complexity and stereochemical diversity of the final product.

A classic example of a polyketide built from methylmalonyl-CoA is the macrolide antibiotic erythromycin (B1671065). The core of this molecule, 6-deoxyerythronolide B (6-DEB), is synthesized by the 6-deoxyerythronolide B synthase (DEBS). This enzyme utilizes one propionyl-CoA as a starter unit and six (2S)-methylmalonyl-CoA molecules as extender units to construct the macrolactone ring. nih.govrsc.org Other notable polyketides that incorporate methylmalonyl-CoA include the immunosuppressant rapamycin (B549165), the antiparasitic agent avermectin (B7782182), and the polyether antibiotic monensin. mdpi.comresearchgate.netnih.gov

Polyketide ProductStarter UnitPrimary Extender Unit(s)Producing Organism
Erythromycin Propionyl-CoA(2S)-Methylmalonyl-CoASaccharopolyspora erythraea
Avermectin B1a 2-methylbutyryl-CoAMalonyl-CoA, Methylmalonyl-CoAStreptomyces avermitilis
Rapamycin 4,5-dihydroxycyclohex-1-enecarboxylic acidMalonyl-CoA, Methylmalonyl-CoAStreptomyces hygroscopicus
Monensin Butyryl-CoAMalonyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoAStreptomyces cinnamonensis
Spinosad Propionyl-CoAMalonyl-CoA, Methylmalonyl-CoASaccharopolyspora spinosa

This table provides examples of complex polyketides and the precursor units, including methylmalonyl-CoA, required for their biosynthesis.

The production of complex polyketides in heterologous hosts like Escherichia coli or Saccharomyces cerevisiae is often limited by the low or non-existent intracellular supply of (2S)-methylmalonyl-CoA. acs.orgoup.com Consequently, significant research has focused on engineering these hosts to produce this vital precursor. Several biosynthetic pathways can be harnessed or introduced to increase the intracellular pool of methylmalonyl-CoA.

There are four primary pathways for the biosynthesis of (2S)-methylmalonyl-CoA:

Carboxylation of propionyl-CoA: This is a common route where propionyl-CoA carboxylase (PCC), an ATP-dependent enzyme, carboxylates propionyl-CoA. mdpi.comsci-hub.box

Rearrangement of succinyl-CoA: This pathway involves two enzymes: methylmalonyl-CoA mutase, which converts succinyl-CoA (a TCA cycle intermediate) to (2R)-methylmalonyl-CoA, and methylmalonyl-CoA epimerase, which converts the (2R)-isomer to the biologically active (2S)-isomer. acs.orgsci-hub.box

Catabolism of branched-chain amino acids: The breakdown of valine and isoleucine can generate propionyl-CoA, which is then converted to methylmalonyl-CoA by PCC. nih.gov

Direct ligation: Malonyl/methylmalonyl-CoA ligase (MatB) can directly convert methylmalonate to methylmalonyl-CoA. oup.comsemanticscholar.org

Metabolic engineering efforts have successfully introduced these pathways into heterologous hosts. In one study, the expression of the propionyl-CoA carboxylase (PCC) pathway from Streptomyces coelicolor in E. coli led to the accumulation of methylmalonyl-CoA and the production of 6-dEB. semanticscholar.org Similarly, introducing the methylmalonyl-CoA mutase and epimerase genes from Propionibacterium shermanii and S. coelicolor into E. coli enabled the conversion of succinyl-CoA to (2S)-methylmalonyl-CoA, facilitating 6-dEB synthesis. acs.org This mutase-epimerase pathway allows for the production of the extender units from central metabolites, uncoupling it from the need for exogenous propionate (B1217596) feeding. acs.org

In Saccharomyces cerevisiae, both propionyl-CoA-dependent (PCC) and propionyl-CoA-independent (MatB) pathways have been successfully introduced to produce methylmalonyl-CoA, demonstrating the feasibility of engineering this yeast for complex polyketide production. oup.com

PathwayKey Enzyme(s)Substrate(s)Host Organism (Example)Outcome
Propionyl-CoA Carboxylase (PCC) Pathway Propionyl-CoA CarboxylasePropionyl-CoA, ATP, BicarbonateE. coli, S. cerevisiaeProduction of 6-dEB; Considered a predominant pathway for flux. semanticscholar.org
Mutase-Epimerase Pathway Methylmalonyl-CoA Mutase, Methylmalonyl-CoA EpimeraseSuccinyl-CoAE. coliProduction of 6-dEB from a TCA cycle intermediate. acs.org
Malonyl/Methylmalonyl-CoA Ligase (MatB) Pathway Malonyl/Methylmalonyl-CoA LigaseMethylmalonate, CoA, ATPE. coli, S. cerevisiaeIntracellular accumulation of methylmalonyl-CoA. oup.comsemanticscholar.org

This table compares different metabolic pathways that have been engineered in microbial hosts to enhance the supply of methylmalonyl-CoA.

Strategies for Modulating Intracellular Methylmalonyl-Coenzyme A Pools in Industrial Biotechnology

To maximize the yield of polyketide-based pharmaceuticals, it is crucial to optimize the intracellular concentration of precursor molecules like methylmalonyl-CoA. Industrial biotechnology employs several strategies to modulate these pools, often combining genetic engineering with fermentation process optimization.

A primary strategy is the overexpression of genes in the methylmalonyl-CoA biosynthetic pathways. For instance, duplicating the entire methylmalonyl-CoA mutase (MCM) operon in Saccharopolyspora erythraea resulted in a significant increase in erythromycin production. nih.gov Similarly, overexpressing acetyl-CoA synthetase and methylmalonyl-CoA mutase has been shown to boost pimaricin yield. mdpi.com

Another effective approach is to block or downregulate competing metabolic pathways . Carbon flux that would otherwise be directed towards other metabolic processes can be rerouted towards methylmalonyl-CoA synthesis. For example, knocking out genes involved in pathways that consume propionyl-CoA, a direct precursor, can increase its availability for carboxylation to methylmalonyl-CoA. pnnl.gov Techniques like CRISPR interference (CRISPRi) have been used to inhibit key nodes in competing pathways, such as the TCA cycle and fatty acid synthesis, successfully increasing the levels of both malonyl-CoA and methylmalonyl-CoA for avermectin production. nih.govnih.gov

Transcriptional regulation also offers a powerful tool for controlling precursor pools. Engineering transcriptional regulators can affect both primary and secondary metabolism. For example, deleting the TetR family regulator bkdR in Streptomyces albus enhanced the supply of malonyl-CoA and balanced the pools of methylmalonyl-CoA and propionyl-CoA, improving heterologous polyketide production. asm.org

Finally, these rational metabolic engineering approaches are often combined with classical strain improvement methods, such as random mutagenesis followed by screening, and precursor feeding strategies . Supplementing fermentation media with precursors like propionate can significantly boost the intracellular pool of propionyl-CoA, which is then converted to methylmalonyl-CoA via the PCC pathway. researchgate.net Studies have shown that combining a mutation-derived high-producing strain with the overexpression of the PCC pathway and propionate feeding dramatically increased rapamycin titers. researchgate.net This integrated approach, which fine-tunes precursor supply in an already improved genetic background, is a powerful strategy for industrial-scale production of complex polyketides.

StrategyMethodTarget Compound (Example)Observed Effect
Overexpression of Biosynthetic Genes Duplication of the methylmalonyl-CoA mutase (MCM) operon.Erythromycin51% increase in production. nih.gov
Blocking Competing Pathways CRISPRi-mediated inhibition of TCA cycle and fatty acid synthesis genes.Avermectin B1aIncreased titer of B1a. nih.gov
Engineering Transcriptional Regulators Deletion of the TetR family regulator bkdR.Spinosad (heterologous)Enhanced supply of malonyl-CoA and balanced methylmalonyl-CoA/propionyl-CoA pools. asm.org
Precursor Feeding Supplementation of culture medium with propionate.RapamycinIncreased intracellular methylmalonyl-CoA and rapamycin titers in a PCC-overexpressing strain. researchgate.net
Pathway Integration Chromosomal integration of PCC and mutase pathways.6-deoxyerythronolide B (6dEB)Improved 6dEB titers and stable production. semanticscholar.org

This table summarizes various metabolic engineering strategies used to modulate intracellular methylmalonyl-CoA pools and their impact on the production of valuable compounds.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assaying methylmalonyl-coenzyme A mutase (MCM) activity in biological matrices?

  • Methodological Answer : MCM activity can be quantified using capillary electrophoresis (CE) with optimized buffer conditions (30 mM NaH₂PO₄, 15 mM SDS, pH 3.2) to separate methylmalonyl-CoA and succinyl-CoA. This approach allows precise measurement of product formation rates in tissues like rat liver or human peripheral blood lymphocytes . Ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is another validated method, offering high sensitivity for detecting succinyl-CoA in enzymatic assays .

Q. How can structural insights into methylmalonyl-coenzyme A mutase be obtained?

  • Methodological Answer : Extended X-ray absorption fine structure (EXAFS) analysis and X-ray crystallography are critical for probing the enzyme’s active site. For example, EXAFS studies of Coenzyme B12 bound to MCM reveal coordination geometry and bond distances, while crystallographic data from Propionibacterium shermanii provide atomic-resolution models of substrate-enzyme interactions . Comparative structural analysis with homologs (e.g., Thermoanaerobacter tengcongensis) further elucidates evolutionary conservation of metal-binding scaffolds .

Q. What role does methylmalonyl-CoA play in primary metabolic pathways?

  • Methodological Answer : Methylmalonyl-CoA is a key intermediate in the catabolism of branched-chain amino acids (valine, isoleucine) and odd-chain fatty acids, funneling carbon into the tricarboxylic acid (TCA) cycle via succinyl-CoA. Isotopic tracer studies (e.g., ¹³C-labeled substrates) combined with metabolomics can map flux through these pathways in model systems like Saccharopolyspora erythraea .

Advanced Research Questions

Q. How can conflicting data on radical intermediates in MCM-catalyzed reactions be resolved?

  • Methodological Answer : Electron paramagnetic resonance (EPR) spectroscopy under catalytic conditions reveals transient signals (g = 2.11–2.14) indicative of a cob(II)alamin-free radical pair. Power saturation experiments and isotopic substitution (e.g., [CD₃]methylmalonyl-CoA) help distinguish between exchange-coupled intermediates and artifacts. Contrasting observations (e.g., absence of EPR signals in certain mutants) require freeze-quench techniques to capture short-lived species .

Q. What strategies optimize methylmalonyl-CoA flux for secondary metabolite production in industrial strains?

  • Methodological Answer : Metabolic engineering in Actinosynnema pretiosum or Saccharopolyspora erythraea involves:

  • Gene Knockouts : Disrupting competing pathways (e.g., fatty acid synthesis) to redirect methylmalonyl-CoA toward ansamitocin or erythromycin biosynthesis .
  • Cofactor Engineering : Enhancing adenosylcobalamin (Coenzyme B12) availability via overexpression of bluB/cob genes .
  • Fermentation Optimization : Supplementing cobalt (Co²⁺) to boost MCM and methylmalonyl-CoA transcarboxylase (MCT) activity .

Q. How do mutations in methylmalonyl-CoA epimerase (MCEE) impact enzyme function and disease pathology?

  • Methodological Answer : Site-directed mutagenesis combined with kinetic assays (e.g., monitoring succinyl-CoA formation) identifies residues critical for epimerization. Structural studies (e.g., crystal structures of mutant MCEE from P. shermanii) reveal disrupted metal coordination (Zn²⁺) or substrate binding, correlating with methylmalonic acidemia phenotypes. Complementarity testing in patient-derived fibroblasts validates functional rescue by wild-type alleles .

Q. What are the limitations of current in vitro models for studying methylmalonyl-CoA metabolism in neurological disorders?

  • Methodological Answer : While in vitro assays (e.g., liver homogenates) capture enzymatic activity, they lack the compartmentalization (mitochondrial vs. cytosolic pools) and regulatory cross-talk of in vivo systems. Conditional knockout murine models (e.g., liver-specific Mmut deletion) better recapitulate methylmalonic acidemia progression, enabling studies of tissue-specific metabolite accumulation and neurotoxicity .

Data Interpretation and Contradictions

Q. How can discrepancies between in vitro enzyme kinetics and in vivo metabolic flux be addressed?

  • Methodological Answer : Integrate multi-omics approaches:

  • Proteomics : Quantify MCM abundance across tissues to reconcile in vitro activity with in vivo contribution.
  • Metabolomics : Track methylmalonyl-CoA/succinyl-CoA ratios under varying nutrient states (e.g., high-protein diets).
  • Computational Modeling : Build kinetic models incorporating allosteric regulators (e.g., GTP/MMAA interactions) to predict pathway dominance .

Q. Why do some studies report negligible radical signals in MCM despite proposed radical pair mechanisms?

  • Methodological Answer : Radical lifetimes may fall below detection thresholds of conventional EPR. Time-resolved cryogenic EPR or pulsed techniques (e.g., electron spin echo envelope modulation) enhance sensitivity. Alternatively, use radical-trapping agents (e.g., nitroso compounds) to stabilize intermediates for characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.